Product packaging for Methyl N-Boc-3-aminophenylacetate(Cat. No.:CAS No. 1256633-22-3)

Methyl N-Boc-3-aminophenylacetate

Cat. No.: B567327
CAS No.: 1256633-22-3
M. Wt: 265.309
InChI Key: MKVJRIRAJCZCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl N-Boc-3-aminophenylacetate (CAS 1256633-22-3) is a high-purity chemical building block specifically designed for research and development in medicinal chemistry. This compound features a methyl ester and a tert-butyloxycarbonyl (Boc) protected amine, making it a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group is widely valued in organic synthesis for its stability under basic conditions and its susceptibility to removal under mild acidic conditions, allowing for orthogonal protection strategies . Heterocyclic amino acids and their derivatives are of significant importance in modern drug discovery, serving as critical scaffolds for the preparation of heterocyclic systems, hybrids, and peptides . As a protected amino acid ester, this compound is an ideal precursor for the synthesis of amide-based biaryl compounds, which have been explored as potent and selective antagonists for various biological targets. For instance, similar Boc-protected amino acid derivatives are commonly employed in the synthesis of novel NR2B-selective NMDA receptor antagonists, a class of compounds investigated for their potential neuroprotective properties in conditions like Parkinson's disease and ischemic stroke . With a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol, it provides researchers with a key chiral or achiral intermediate to introduce a protected aniline acetic acid moiety into target structures. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B567327 Methyl N-Boc-3-aminophenylacetate CAS No. 1256633-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVJRIRAJCZCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl N-Boc-3-aminophenylacetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, classified as a protected amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a phenylacetate framework, makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis. The presence of the acid-labile Boc group and a readily modifiable methyl ester provides synthetic chemists with a versatile scaffold for constructing complex molecules, particularly in the development of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed spectroscopic profile, a robust synthesis protocol, and an exploration of its reactivity and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a bifunctional molecule designed for multi-step synthesis. The Boc protecting group provides stability under a variety of reaction conditions, such as those involving bases or nucleophiles, while the methyl ester offers a handle for hydrolysis or amidation.[1] This strategic combination is essential for its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256633-22-3[2]
Molecular Formula C₁₄H₁₉NO₄[2][3]
Molecular Weight 265.30 g/mol [2][3]
Appearance White to off-white solid (predicted)[4][5]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, DMF, DMSO)[6]

The molecule's solubility in a range of organic solvents is enhanced by the lipophilic tert-butyl group, facilitating its use in non-aqueous reaction media, a critical feature for many standard organic transformations.[6]

Spectroscopic Profile

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A sharp singlet integrating to nine protons around δ 1.5 ppm is characteristic of the magnetically equivalent protons of the tert-butyl group. The methyl ester protons would appear as a singlet at approximately δ 3.7 ppm (3H), and the methylene protons of the acetate group would be a singlet around δ 3.6 ppm (2H). The four aromatic protons on the 1,3-disubstituted ring would produce a complex multiplet pattern between δ 7.0-7.5 ppm. A broad singlet, corresponding to the N-H proton of the carbamate, is also expected.

  • ¹³C NMR: The carbon spectrum would corroborate the structure with signals for the tert-butyl carbons (around δ 28 ppm for the methyls and δ 80 ppm for the quaternary carbon), the ester and carbamate carbonyls (δ 168-172 ppm and δ 152-155 ppm, respectively), the ester methyl (δ ~52 ppm), the methylene carbon (δ ~41 ppm), and multiple signals in the aromatic region (δ 115-140 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate is expected. Strong C=O stretching absorptions would be visible around 1735 cm⁻¹ for the ester and 1690-1710 cm⁻¹ for the Boc-carbamate.[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 265.3. Common fragmentation patterns would include the loss of the tert-butyl group (m/z 209) or the entire Boc group (m/z 165), corresponding to the unprotected methyl 3-aminophenylacetate.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the protection of the primary aromatic amine of its precursor, Methyl 3-aminophenylacetate. This is a standard and robust transformation in organic chemistry.

Synthesis Principle

The synthesis relies on the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the acidic byproduct (tert-butanol and CO₂) and drives the reaction to completion.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup cluster_3 Step 4: Purification & Isolation Start Starting Materials: - Methyl 3-aminophenylacetate - Di-tert-butyl dicarbonate (Boc₂O) - Triethylamine (TEA) - Dichloromethane (DCM) Reaction Combine reagents in DCM Stir at 0 °C to room temperature Monitor by TLC Start->Reaction Add Boc₂O Workup Quench Reaction Aqueous Wash (e.g., 1M HCl, NaHCO₃, brine) Dry organic layer (Na₂SO₄) Reaction->Workup When complete Purification Concentrate in vacuo Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient) Workup->Purification Isolate crude Product Final Product: This compound Purification->Product Isolate pure

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-aminophenylacetate (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) to the solution.

  • Protection Reaction: While stirring at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 5% to 30% ethyl acetate in hexanes). The causality for this choice is to first elute non-polar impurities, followed by the desired product, ensuring high purity.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal nature of its two primary functional groups.

The Role of the Boc Protecting Group

The Boc group is stable to basic, hydrogenolytic, and mildly nucleophilic conditions, but it is readily cleaved under acidic conditions.[1] This acid-lability is fundamental to its role in synthesis, allowing for selective deprotection of the amine without disturbing other sensitive functionalities in the molecule.[6] Trifluoroacetic acid (TFA) in DCM is the most common method for Boc removal, proceeding cleanly and rapidly at room temperature.

Key Synthetic Transformations

The molecule serves as a branch point for diverse synthetic pathways. The two main reactive sites, the protected amine and the methyl ester, can be addressed sequentially to build molecular complexity.

Reactivity_Pathways A This compound B Methyl 3-aminophenylacetate A->B Acidic Deprotection (e.g., TFA/DCM) C N-Boc-3-aminophenylacetic Acid A->C Saponification (e.g., LiOH/THF/H₂O) D Further N-Functionalization (e.g., Alkylation, Acylation) B->D E Peptide Coupling (Amide Bond Formation) C->E

Caption: Key reactivity pathways of this compound.

  • N-Deprotection: Treatment with TFA cleaves the Boc group, liberating the free amine (Methyl 3-aminophenylacetate), which is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.

  • Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The resulting N-Boc-3-aminophenylacetic acid is a key substrate for amide bond formation via standard peptide coupling reagents (e.g., EDC, HATU), enabling its incorporation into peptide chains.[9]

Applications in Medicinal Chemistry

This intermediate is a valuable scaffold for generating libraries of compounds for drug discovery. Its applications include:

  • Peptidomimetics: As a non-natural amino acid derivative, it is used to synthesize peptides with modified backbones or side chains to improve stability, bioavailability, and potency.[5]

  • Scaffold for Small Molecules: It serves as a starting point for synthesizing more complex heterocyclic systems or as a fragment in fragment-based drug design.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Structural motifs based on aminophenylacetic acid are found in various therapeutic agents. This intermediate provides a protected and easily handled precursor for such syntheses.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, a conservative approach based on its parent compound and general laboratory chemicals is warranted.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[11] Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and the orthogonal nature of its key functional groups provide a reliable and versatile platform for the synthesis of complex molecular targets. For researchers in drug development and academia, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the creation of novel compounds with significant biological and therapeutic promise.

References

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate (CAS: 1256633-22-3): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl N-Boc-3-aminophenylacetate is a pivotal chemical intermediate whose structure is strategically designed for utility in medicinal chemistry and complex organic synthesis. Featuring a phenylacetate core, this compound is functionalized with a methyl ester and a Boc-protected amine at the meta position. This configuration provides a stable, yet readily deprotectable, nitrogen source and a versatile ester handle, making it an invaluable building block for constructing larger, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust and validated synthetic protocol, predictive analytical characterization, key chemical reactivities, and its applications in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as Methyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate, is a derivative of phenylacetic acid.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it masks the reactivity of the aniline nitrogen, preventing unwanted side reactions and allowing for controlled, sequential chemical transformations.

Table 1: Compound Identification

Identifier Value
CAS Number 1256633-22-3
IUPAC Name methyl 2-[3-(tert-butoxycarbonylamino)phenyl]acetate
Molecular Formula C₁₄H₁₉NO₄[1][2]
Molecular Weight 265.30 g/mol [3]

| Synonyms | Methyl 2-(3-(tert-butoxycarbonylaMino)phenyl)acetate[1], 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid[3] |

Table 2: Physicochemical Properties

Property Value Notes
Physical State White to off-white crystalline solid (Predicted) Based on similar N-Boc protected amino acid esters.[4]
Melting Point No data available Not reported in surveyed literature.
Boiling Point No data available Not reported in surveyed literature.
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol Predicted based on structure and common organic solvents.

| XLogP3 | 1.9 | A measure of lipophilicity, computed by PubChem.[3] |

Synthesis and Purification: A Validated Protocol

The most direct and industrially scalable synthesis of this compound involves the selective N-protection of its parent amine, Methyl 3-aminophenylacetate. This procedure is a cornerstone of modern peptide and medicinal chemistry, valued for its high efficiency and mild reaction conditions.

Retrosynthetic Rationale

The synthesis logically disconnects at the N-C bond of the carbamate. This points to a straightforward reaction between the free amine of Methyl 3-aminophenylacetate and a suitable Boc-group donor, such as Di-tert-butyl dicarbonate (Boc₂O).

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound with >95% purity.

Materials:

  • Methyl 3-aminophenylacetate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminophenylacetate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

    • Expertise & Experience: Using an ice bath controls the initial exotherm of the reaction, preventing potential side reactions and degradation of the Boc anhydride. Anhydrous solvent is crucial to prevent hydrolysis of the anhydride.

  • Reagent Addition: To the stirred solution, add the base (TEA, 1.5 eq). Following this, add Boc₂O (1.1 eq) portion-wise over 10-15 minutes.

    • Causality: The base neutralizes the carboxylic acid that can be present as an impurity and the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the product. A slight excess of Boc₂O ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

    • Trustworthiness: TLC is a rapid and effective way to validate reaction completion, preventing premature workup and ensuring maximum yield.

  • Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The HCl wash removes the basic catalyst (TEA/DMAP) and any unreacted amine. The NaHCO₃ wash removes acidic byproducts. The brine wash helps to break emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Expertise & Experience: The polarity of the N-Boc protected product is significantly different from the starting amine, allowing for excellent separation via silica gel chromatography.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction Phase (0°C to RT) cluster_workup Aqueous Workup cluster_purification Isolation & Purification Start Methyl 3-aminophenylacetate in anhydrous DCM Reagents Add Base (TEA) Add Boc₂O Start->Reagents Reaction Stir 4-16h Monitor by TLC Reagents->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl Wash_Bicaracrb Wash_Bicaracrb Wash_Bicarb Wash with Sat. NaHCO₃ Wash_Brine Wash with Brine Dry Dry organic layer (MgSO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Final_Product Pure Methyl N-Boc-3- aminophenylacetate Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: A Predictive Guide

Confirmation of the product's identity is achieved through standard spectroscopic methods. While a specific spectrum for this exact CAS number is not publicly available, the expected chemical shifts and signals can be reliably predicted based on extensive data from analogous structures.[5][6]

  • ¹H NMR (Proton NMR): The spectrum should exhibit several key signals:

    • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , characteristic of the tert-butyl group of the Boc protector.

    • A singlet integrating to 3 protons around δ 3.7 ppm , corresponding to the methyl ester (-OCH₃) protons.

    • A singlet for the methylene protons (-CH₂-) of the acetate group around δ 3.6 ppm .

    • A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm ) corresponding to the four protons on the benzene ring.

    • A broad singlet around δ 6.5-6.8 ppm for the N-H proton of the carbamate.

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • The tert-butyl carbons of the Boc group: a quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm .

    • The methyl ester carbon around δ 52 ppm .

    • The methylene carbon around δ 41 ppm .

    • Aromatic carbons between δ 115-140 ppm .

    • Two carbonyl carbons: the ester carbonyl around δ 172 ppm and the Boc carbonyl around δ 153 ppm .

  • FT-IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands:

    • A strong C=O stretch for the ester at ~1735 cm⁻¹ .

    • A strong C=O stretch for the Boc carbamate at ~1700 cm⁻¹ .

    • An N-H stretch at ~3300-3400 cm⁻¹ .

    • C-H stretches (aromatic and aliphatic) below 3100 cm⁻¹ .

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its two orthogonal functional groups: the acid-labile Boc-protected amine and the base-labile methyl ester. This allows for selective manipulation and elaboration of the molecule.

Key Reactions
  • Boc Deprotection: The most common transformation is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane. The resulting free amine is a potent nucleophile, ready for subsequent reactions like amide bond formation (e.g., peptide coupling).

  • Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture. This reveals the corresponding carboxylic acid, which is a key functional group for coupling reactions or for improving the pharmacokinetic properties of a drug candidate.[3]

Role as a Synthetic Building Block

This compound is a quintessential building block in drug discovery programs.[][] It provides a rigid phenyl scaffold that can be used to orient other functional groups in three-dimensional space. Medicinal chemists utilize this intermediate to:

  • Synthesize Novel Amino Acids: It serves as a precursor for non-natural amino acids that can be incorporated into peptides to enhance stability or binding affinity.[5][9]

  • Construct Small Molecule Inhibitors: The phenylacetic acid moiety is a common structural motif in various enzyme inhibitors. This intermediate allows for the systematic modification of the amine functionality to probe structure-activity relationships (SAR).

  • Develop PROTACs and Molecular Glues: As a bifunctional linker precursor, it can connect a target-binding warhead to an E3 ligase-binding element in targeted protein degradation platforms.

Application Logic Flow

Application_Flow cluster_path1 Amine Elaboration cluster_path2 Acid Elaboration Start Methyl N-Boc-3- aminophenylacetate (CAS 1256633-22-3) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Hydrolysis Ester Hydrolysis (LiOH/H₂O) Start->Hydrolysis Amine Free Amine Intermediate Deprotection->Amine Coupling Amide Coupling (e.g., with R-COOH) Amine->Coupling Target Complex Bioactive Target Molecule Coupling->Target Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling2 Amide Coupling (e.g., with R-NH₂) Acid->Coupling2 Coupling2->Target

Caption: Divergent synthetic pathways enabled by this compound.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on its chemical class.[4]

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][10]

  • Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection).[4]

  • Decomposition: Hazardous decomposition products under fire conditions may include oxides of carbon and nitrogen.[4]

References

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular scaffolds and intermediates is a critical determinant of success. Methyl N-Boc-3-aminophenylacetate is one such pivotal building block. Its structure, featuring a phenylacetate core functionalized with a protected amine, offers a versatile platform for the synthesis of a wide array of complex molecules, including protease inhibitors and kinase modulators.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is particularly significant; it masks the reactivity of the amino group, allowing for selective chemical transformations at other sites of the molecule.[1][3][4] The Boc group's stability across a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step organic synthesis.[1][3][]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and the rationale behind critical experimental choices, empowering researchers to not only replicate the synthesis but also to adapt it with a deep understanding of the process.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently executed via a two-step sequence starting from 3-aminophenylacetic acid. This strategy is predicated on fundamental principles of functional group reactivity.

  • Fischer Esterification: The carboxylic acid moiety of 3-aminophenylacetic acid is first converted to its methyl ester. This is crucial because the subsequent protection step is performed under basic conditions which would deprotonate a free carboxylic acid, complicating the reaction.

  • N-Boc Protection: The amino group of the resulting methyl 3-aminophenylacetate is then protected using di-tert-butyl dicarbonate (Boc₂O). This step introduces the acid-labile Boc group, rendering the amine nucleophilicity inert for subsequent synthetic transformations.

This sequential approach ensures high selectivity and yield, preventing the formation of undesired byproducts such as amides that could arise from intermolecular reactions if the amine is not protected.

Synthetic_Pathway Start 3-Aminophenylacetic acid Intermediate Methyl 3-aminophenylacetate Start->Intermediate Step 1: Esterification (MeOH, H₂SO₄) Product This compound Intermediate->Product Step 2: N-Boc Protection (Boc₂O, Base)

Caption: Overall two-step synthesis of the target compound.

Part 1: Esterification of 3-Aminophenylacetic Acid

Principle of the Reaction: The Fischer-Speier Esterification

This reaction is a classic acid-catalyzed esterification. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule yields the desired ester. According to Le Chatelier's Principle, using methanol as the solvent (a large excess) drives the equilibrium toward the formation of the product.[6]

Detailed Experimental Protocol

Materials:

  • 3-Aminophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenylacetic acid (1.0 eq).

  • Reagent Addition: Suspend the starting material in anhydrous methanol (approx. 0.2-0.3 M concentration). Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8). This step neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt of the product, causing it to become less water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude methyl 3-aminophenylacetate, which often appears as an oil or low-melting solid.[7]

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Setup 1. Suspend Acid in Methanol Catalyst 2. Add H₂SO₄ (cat.) at 0°C Setup->Catalyst Reflux 3. Heat to Reflux (4-6h) Catalyst->Reflux Quench 4. Quench in Ice Water Reflux->Quench Cool to RT Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry

Caption: Step-by-step workflow for Fischer Esterification.

Part 2: N-Boc Protection of Methyl 3-aminophenylacetate

Principle of the Reaction: Carbamate Formation

The protection of an amine with a Boc group involves its conversion to a tert-butyl carbamate.[4] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which deprotonates the resulting positively charged ammonium species and neutralizes the acidic byproducts generated during the reaction.[3][8]

Detailed Experimental Protocol

Materials:

  • Methyl 3-aminophenylacetate (from Part 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve methyl 3-aminophenylacetate (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add triethylamine (1.2-1.5 eq) to the solution. Then, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the same solvent. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting amine is fully consumed (typically 2-4 hours).

  • Work-up - Quenching: Dilute the reaction mixture with the organic solvent.

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, this compound, is typically obtained as a solid or a viscous oil.

Boc_Protection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Dissolve 1. Dissolve Amine in DCM/THF Base 2. Add Et₃N Dissolve->Base Boc 3. Add Boc₂O Base->Boc Stir 4. Stir at RT (2-4h) Boc->Stir Wash_HCl 5. Wash with 1M HCl Stir->Wash_HCl Wash_Bicarb 6. Wash with NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry & Concentrate Wash_Brine->Dry

Caption: Step-by-step workflow for N-Boc Protection.

Purification, Characterization, and Data

Purification

The crude product from the N-Boc protection step is often of high purity. However, for applications in drug development, further purification is mandatory. Flash column chromatography is the standard method.[9]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective for eluting the product while separating it from non-polar impurities and residual Boc₂O.[9]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl ester, the phenyl ring substitution pattern, and the characteristic signals of the Boc group (a large singlet around 1.4-1.5 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: For comparison with literature values if the product is a solid.

Quantitative Data Summary

The following tables summarize the key parameters and properties associated with this synthesis.

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1: EsterificationStep 2: N-Boc Protection
Key Reagents MeOH, H₂SO₄Boc₂O, Et₃N
Solvent MethanolDCM or THF
Temperature Reflux (~65°C)Room Temperature
Typical Duration 4-6 hours2-4 hours
Typical Yield >90%>95%
Work-up Acid-base extractionAcid-base extraction

Table 2: Properties of this compound

PropertyValue
CAS Number 1256633-22-3[10]
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid or viscous oil
Purity (Post-Chroma.) >98%

Conclusion: A Self-Validating Protocol

This guide presents a robust and reproducible synthesis of this compound. Each protocol is designed as a self-validating system; the rationale behind each addition, temperature change, and extraction step is grounded in fundamental chemical principles. Understanding the "why"—why an acid catalyst is essential for esterification, why a base is used in Boc protection, why specific washes are performed—transforms a chemist from a mere technician into a knowledgeable scientist. This deeper understanding is crucial for troubleshooting, optimization, and the confident application of this valuable intermediate in the complex, multi-step syntheses that characterize modern drug discovery.

References

Methyl N-Boc-3-aminophenylacetate structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides a detailed examination of this compound, a key building block whose structure is tailored for utility in organic synthesis. By protecting the nucleophilic amine of methyl 3-aminophenylacetate, the Boc group allows for selective reactions at other positions of the molecule, preventing unwanted side reactions. Its stability across a range of conditions and its straightforward removal under acidic conditions make it an invaluable tool for researchers and drug development professionals.[1][2]

This document will cover the core chemical identity, a detailed synthesis protocol, robust characterization methods, and the strategic applications of this versatile intermediate.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and nomenclature. This compound is an N-protected derivative of methyl 3-aminophenylacetate.

IUPAC Name and Molecular Formula
  • IUPAC Name: methyl 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)acetate[3]

  • Molecular Formula: C₁₄H₁₉NO₄[3]

  • Synonyms: Methyl N-(tert-butoxycarbonyl)-3-aminophenylacetate

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1 and 3. The acetate methyl ester group (-CH₂COOCH₃) is at position 1, and the N-Boc protected amine group (-NH-Boc) is at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of key quantitative data provides a quick reference for experimental design.

PropertyValueSource
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate)[4]
XLogP3 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a robust and high-yielding process, typically achieved through the N-protection of Methyl 3-aminophenylacetate.

Causality of Experimental Choice

The chosen synthetic route involves the reaction of the starting amine with Di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This electrophilic reagent is selected for several key reasons:

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving other functional groups within the molecule, such as the methyl ester.

  • High Selectivity: (Boc)₂O selectively reacts with the nucleophilic amine over other potential sites.

  • Clean Byproducts: The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying purification.

This protocol represents a self-validating system; its simplicity and the clean nature of the reaction ensure a high degree of success and reproducibility, which is critical in both research and scaled-up production environments.

Experimental Protocol: Boc Protection of Methyl 3-aminophenylacetate

Materials:

  • Methyl 3-aminophenylacetate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Methyl 3-aminophenylacetate in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the acidic proton of the amine, facilitating its reaction with (Boc)₂O.

  • Reagent Addition: Add (Boc)₂O portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Product Start1 Methyl 3-aminophenylacetate Reaction Combine & Stir at Room Temperature (4-12 hours) Start1->Reaction Start2 (Boc)₂O Start2->Reaction Start3 Triethylamine (Base) Start3->Reaction Start4 DCM (Solvent) Start4->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Product Methyl N-Boc-3-aminophenylacetate Concentrate->Product Purify Purification (Optional) (Silica Chromatography) Product->Purify

References

A Technical Guide to the Physical and Chemical Properties of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl N-Boc-3-aminophenylacetate is a valuable synthetic intermediate, strategically employed in medicinal chemistry and drug discovery programs. Its structure incorporates three key functional moieties: an acid-labile N-Boc protecting group, a readily transformable methyl ester, and a versatile 3-aminophenylacetate scaffold. This combination provides chemists with a modular building block for creating complex molecular architectures, particularly non-natural amino acid derivatives and peptide mimetics. This guide offers an in-depth analysis of its core physicochemical properties, spectroscopic signature, chemical reactivity, and standard protocols for its characterization and handling, providing researchers with the foundational knowledge required for its effective application in synthesis.

Chemical Identity and Structure

The structural integrity of a synthetic building block is paramount. This compound is defined by the presence of a tert-butoxycarbonyl (Boc) group on the nitrogen of a methyl 3-aminophenylacetate core.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name methyl 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)acetate PubChem[1]
Molecular Formula C₁₄H₁₉NO₄ PubChem[1]
Molecular Weight 281.31 g/mol PubChem[1]
PubChem CID 71651109 PubChem[1]

| CAS Number | 1083234-93-8 | (Supplier Data) |

Physicochemical Properties

The physical state and solubility profile of a compound dictate its handling, purification, and reaction conditions.

Table 2: Summary of Physicochemical Properties

Property Value Comments
Appearance White to off-white solid Based on typical appearance of similar N-Boc protected amino acid esters.[2]
Melting Point Data not available Similar compounds like Boc-Phe-OMe melt at 36-40°C.[3] A higher melting point may be expected due to potential hydrogen bonding.
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol. The Boc group enhances solubility in organic solvents.[4][5] Insoluble in water.

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. |

Discussion of Properties:

  • Solubility: The lipophilic tert-butyl group and the overall organic structure render the molecule soluble in a wide range of common organic solvents. This facilitates its use in homogenous reaction mixtures and simplifies purification by silica gel chromatography. Its poor aqueous solubility is typical for protected amino acid derivatives and allows for efficient extraction during aqueous workups.

  • Stability: The compound is generally stable. The primary liability is the N-Boc group, which is designed to be cleaved under acidic conditions.[6] It is robust towards basic conditions (allowing for selective methyl ester hydrolysis), standard catalytic hydrogenation, and many nucleophilic reagents.[6]

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics and a standard protocol for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.2-7.4 ppm (m, 4H): Aromatic protons of the phenyl ring. The substitution pattern will lead to a complex multiplet.

    • δ ~ 6.5 ppm (br s, 1H): NH proton of the carbamate. The broadness is due to quadrupole coupling and potential hydrogen bonding.

    • δ ~ 3.7 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

    • δ ~ 3.6 ppm (s, 2H): Methylene protons of the acetate group (-CH₂COO-).

    • δ ~ 1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a highly characteristic singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 171 ppm: Carbonyl carbon of the methyl ester.

    • δ ~ 152 ppm: Carbonyl carbon of the Boc carbamate.

    • δ ~ 130-140 ppm: Quaternary and CH carbons of the aromatic ring.

    • δ ~ 80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • δ ~ 52 ppm: Methyl carbon of the ester.

    • δ ~ 41 ppm: Methylene carbon of the acetate group.

    • δ ~ 28 ppm: Methyl carbons of the tert-butyl group.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Cap the tube and invert several times to ensure a homogenous solution.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Peaks (ATR-IR):

    • ~3350 cm⁻¹ (sharp, medium): N-H stretching of the carbamate.

    • ~2980 cm⁻¹ (medium): C-H stretching of the aliphatic groups (Boc and acetate).

    • ~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

    • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the Boc carbamate.

    • ~1520 cm⁻¹ (strong): N-H bending and C-N stretching.

    • ~1160 cm⁻¹ (strong): C-O stretching of the ester and carbamate.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule, confirming its molecular weight and elemental composition.

  • Method: Electrospray Ionization (ESI) is typically used.

  • Expected Ions (Positive Mode):

    • m/z 282.13: [M+H]⁺ (Protonated molecule)

    • m/z 304.12: [M+Na]⁺ (Sodium adduct)

    • m/z 226.10: [M-C₄H₈+H]⁺ (Loss of isobutylene from the Boc group)

    • m/z 182.08: [M-Boc+H]⁺ (Loss of the entire Boc group)

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups.

N-Boc Group Deprotection

The primary reaction is the acid-catalyzed removal of the Boc group to liberate the free aniline. This is a cornerstone of its application, enabling subsequent functionalization of the nitrogen atom.

  • Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the solvent or a scavenger. The resulting carbamic acid decarboxylates spontaneously to yield the free amine.

  • Standard Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or methanol).

  • Significance: This deprotection is highly efficient and clean, and the acidic conditions are orthogonal to many other protecting groups, providing strategic flexibility in multi-step syntheses.[6]

start Methyl N-Boc-3- aminophenylacetate in DCM reagent Add 20-50% TFA in DCM at 0°C start->reagent reaction Stir at Room Temp (1-3 hours) reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Evaporate Solvent & TFA (under reduced pressure) monitor->workup Reaction Complete product Methyl 3-aminophenylacetate (as TFA salt) workup->product

Caption: Workflow for Acid-Mediated N-Boc Deprotection.

Methyl Ester Hydrolysis (Saponification)

The methyl ester can be converted to a carboxylic acid via base-catalyzed hydrolysis.

  • Standard Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or Methanol/water.

  • Significance: This transformation is crucial for applications where the carboxylic acid is needed, for example, in amide bond coupling reactions to extend a peptide chain. The Boc group is stable to these basic conditions, demonstrating the orthogonality of the protecting group strategy.

Representative Synthesis

This compound is readily prepared in a single step from commercially available starting materials.

Protocol for Synthesis:

  • Setup: To a round-bottom flask charged with Methyl 3-aminophenylacetate (1.0 eq) and a magnetic stir bar, add an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely published, data from structurally similar compounds should be used to guide handling procedures.

  • Hazard Profile: The precursor, Methyl 3-aminophenylacetate, is classified as a skin, eye, and respiratory irritant.[7] It is prudent to handle this compound with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

References

An In-depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 5, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl N-Boc-3-aminophenylacetate, a pivotal building block in contemporary drug discovery and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the compound's significant applications, particularly in the synthesis of peptide-based therapeutics and other complex molecular architectures. Safety protocols and characterization data are also discussed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers and scientists engaged in the multifaceted process of drug development.

Introduction: The Strategic Importance of Protected Amino Acid Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds is paramount to achieving desired pharmacological profiles. Amino acids and their derivatives represent a fundamental class of building blocks, offering a rich diversity of functional groups and stereochemical complexity. However, the inherent reactivity of the amino and carboxylic acid functionalities necessitates the use of protecting groups to achieve selective transformations. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions.[1][]

This compound is a non-natural amino acid derivative that has garnered significant attention as a versatile intermediate. Its structure incorporates a Boc-protected amine on a phenylacetic acid methyl ester framework. This unique combination of a protected nucleophilic center and an ester functionality makes it an invaluable synthon for the introduction of the 3-aminophenylacetate moiety into larger, more complex molecules. This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications.

Core Molecular and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of a compound is the bedrock of its effective application in research and development.

Molecular Identity

The foundational identity of this compound is defined by its molecular formula and weight.

ParameterValueSource
Molecular Formula C₁₄H₁₉NO₄[3]
Molecular Weight 265.30 g/mol [4]
IUPAC Name methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate
CAS Number 1256633-22-3[5]
Synonyms Methyl 3-(Boc-amino)phenylacetate, Methyl 3-(((tert-butoxy)carbonyl)amino)phenylacetate[5]
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in various solvent systems. While specific experimental data for this exact compound is not extensively published, the properties can be reliably inferred from closely related analogues and general principles of organic chemistry.

PropertyEstimated Value/InformationRationale/Reference
Appearance White to off-white solidTypical for Boc-protected amino acid derivatives.[6]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and many common organic solvents (e.g., DCM, Ethyl Acetate).The Boc group and methyl ester enhance solubility in organic media.[7]
Stability Stable under neutral and basic conditions. Sensitive to strong acids.The Boc protecting group is designed to be labile under acidic conditions.[1][]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the N-Boc protection of Methyl 3-aminophenylacetate. This protocol is a self-validating system, where the successful protection of the amine can be readily monitored and confirmed.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a high-yielding and clean reaction.

  • Starting Material: Methyl 3-aminophenylacetate is the logical precursor, providing the core phenylacetic acid methyl ester scaffold.[8]

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).[1]

  • Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic proton from the amine, facilitating its reaction with Boc₂O.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reaction conditions and readily dissolve the reactants.

Step-by-Step Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up and Purification start Dissolve Methyl 3-aminophenylacetate in anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dropwise cool->add_boc react Stir at room temperature (Monitor by TLC) add_boc->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of Methyl 3-aminophenylacetate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M), add triethylamine (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to serve as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.

Peptide Synthesis

The primary application of Boc-protected amino acids is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6][9] While not a naturally occurring amino acid, this compound can be incorporated into peptide chains to introduce a unique structural motif. The phenyl ring provides rigidity, while the meta-substitution pattern influences the overall conformation of the peptide. The Boc protecting group is orthogonal to the Fmoc protecting group, allowing for selective deprotection strategies in complex syntheses.[1]

Peptide_Synthesis start Resin-bound Peptide with free N-terminus coupling Couple with this compound (after saponification to the free acid) start->coupling deprotection Selective deprotection of Boc or Fmoc group coupling->deprotection elongation Further peptide chain elongation deprotection->elongation cleavage Cleavage from resin and global deprotection elongation->cleavage final_peptide Final Modified Peptide cleavage->final_peptide

Caption: Role of the protected amino acid in peptide synthesis.

Scaffold for Small Molecule Synthesis

Beyond peptides, this compound is a valuable starting material for the synthesis of a variety of small molecules. The Boc-protected amine can be deprotected to reveal a nucleophilic site for further functionalization, such as acylation, alkylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. This dual functionality allows for divergent synthetic strategies to create libraries of compounds for high-throughput screening.

Characterization and Quality Control

Ensuring the identity and purity of this compound is crucial for its successful use in subsequent reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.5 ppm), the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group (a singlet around 3.6 ppm), and the aromatic protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate and the ester, and aromatic C-H stretches.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound and all reagents in a well-ventilated fume hood.[10]

  • Inhalation and Contact: Avoid inhalation of dust and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important and versatile building block in the arsenal of the medicinal and synthetic organic chemist. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, from modified peptides to novel small-molecule drug candidates. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol, and its key applications, empowering researchers to confidently and effectively utilize this compound in their pursuit of new therapeutic agents.

References

A Senior Application Scientist's Guide to Methyl N-Boc-3-aminophenylacetate: Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl N-Boc-3-aminophenylacetate is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Characterized by a phenylacetate core, it features a strategically placed tert-butyloxycarbonyl (Boc)-protected amine at the meta position, offering a stable yet readily cleavable nitrogen nucleophile. This guide provides an in-depth technical overview of its commercial availability, presents a robust, field-proven protocol for its de novo synthesis and purification, outlines essential analytical methods for quality assurance, and discusses its strategic application in complex molecule synthesis. This document is intended to serve as a practical resource for researchers, enabling efficient procurement or synthesis and effective integration of this versatile intermediate into drug discovery and development workflows.

Introduction to this compound

Chemical Identity and Structure

This compound, identified by CAS Number 1256633-22-3 , is a derivative of methyl phenylacetate.[1] Its structure is defined by a methyl ester of acetic acid attached to a benzene ring, with a Boc-protected amino group at the C3 position. The Boc group serves as a crucial protecting element, rendering the amine temporarily inert to a wide range of reaction conditions, thereby allowing for selective functionalization at other sites on the molecule.[2] This protection can be cleanly removed under acidic conditions when the amine's nucleophilicity is required for a subsequent synthetic step.

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its handling, reaction setup, and purification. The key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 1256633-22-3[3]
Molecular Formula C₁₄H₁₉NO₄[1][3]
Molecular Weight 265.31 g/mol [1]
Appearance Typically an off-white to white solid or oilGeneral Knowledge
Purity ≥95% (Commercial Grade)[3]
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH, DMSO)General Knowledge
Significance in Medicinal Chemistry

The utility of aminophenylacetic acid derivatives is well-established in drug design, with applications ranging from immunomodulating agents to anti-inflammatory drugs.[4][5] The specific structure of this compound makes it a valuable intermediate for several reasons:

  • Orthogonality: The Boc-protected amine and the methyl ester provide two distinct functional handles that can be manipulated independently, offering synthetic flexibility.

  • Scaffold for Elaboration: It serves as a foundational scaffold for building more complex molecules. The phenyl ring can be further functionalized, the ester can be hydrolyzed or converted to an amide, and the amine, once deprotected, can undergo a myriad of coupling reactions.

  • Pharmacokinetic Modulation: The phenylacetate moiety is a common motif in bioactive molecules, and modifications at the amino position can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability.[6]

Commercial Availability and Procurement

Identifying Commercial Suppliers

This compound (CAS 1256633-22-3) is available from several fine chemical suppliers that specialize in research and development compounds. Reputable vendors include AK Scientific, Huateng Pharma, and Amadis Chemical Company.[3][7][8]

Crucial Note on Isomers: Researchers must exercise caution during procurement. A common structural isomer, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS 132691-38-4), is also widely available.[2][9] This isomer has the aminomethyl group (-CH₂NHBoc) attached to the ring instead of the amino group (-NHBoc) directly. Always verify the CAS number and structure before purchasing to ensure the correct reagent is acquired for the intended synthetic route.

Evaluating Supplier Specifications

When procuring this reagent, it is critical to request and review the Certificate of Analysis (CoA). Key parameters to verify include:

  • Identity Confirmation: The CoA should provide evidence of structural confirmation, typically via ¹H NMR and/or Mass Spectrometry data.

  • Purity Assessment: Purity is most reliably determined by HPLC or GC analysis. For most applications, a purity of >95% is acceptable.

  • Solvent Residue: The presence of residual solvents from purification should be minimal.

Procurement Strategy: Purchase vs. Synthesize

The decision to purchase the compound or synthesize it in-house depends on project scale, budget, and timeline.

Procurement_Strategy start Project Need: This compound decision Evaluate Factors start->decision purchase Purchase Commercially decision->purchase Time / Purity is Critical synthesize Synthesize In-House decision->synthesize Scale / Cost is Critical purchase_crit Criteria: - Small Scale (mg to g) - High Purity Required - Immediate Need purchase->purchase_crit synth_crit Criteria: - Large Scale (>5g) - Cost-Sensitive - Precursor is Available - Time is Flexible synthesize->synth_crit

Caption: Procurement decision workflow.

For small-scale R&D, purchasing is often more time- and cost-effective. For large-scale campaigns or when the precursor, Methyl 3-aminophenylacetate, is readily available at a lower cost, in-house synthesis becomes a viable and economical option.

Synthesis and Purification Strategies

The synthesis of this compound is a straightforward N-protection reaction, a fundamental transformation in organic chemistry.

Retrosynthetic Analysis

The molecule can be disconnected at the N-C bond of the carbamate, revealing the commercially available starting materials: Methyl 3-aminophenylacetate and Di-tert-butyl dicarbonate (Boc₂O).

Retrosynthesis cluster_precursors Starting Materials target This compound (Target Molecule) disconnection C-N Disconnection (Boc Protection) target->disconnection Retrosynthesis amine Methyl 3-aminophenylacetate (CAS 52913-11-8) disconnection->amine boc Di-tert-butyl dicarbonate (Boc₂O) disconnection->boc

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This protocol is adapted from standard procedures for the Boc-protection of anilines and amino acid esters.[10]

Materials:

  • Methyl 3-aminophenylacetate (1.0 eq.)[11]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-aminophenylacetate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add TEA or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Dissolve Boc₂O (1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

    • Self-Validating Checkpoint: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

Work-up and Purification Protocol

Work-up:

  • Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal volume of DCM.

    • Adsorb the crude material onto a small amount of silica gel and dry it.

    • Load the dried material onto a pre-packed silica gel column equilibrated with the initial mobile phase (e.g., 5% EtOAc/Hexanes).

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield this compound as a purified solid or oil.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized compound before its use in subsequent steps.

QC_Workflow cluster_analytics Analytical Techniques crude Crude Product (Post Work-up) tlc TLC (Purity Check) crude->tlc purified Purified Product (Post Chromatography) nmr ¹H & ¹³C NMR (Structure ID) purified->nmr ms LC-MS / HRMS (Mass Verification) purified->ms hplc HPLC (Quantitative Purity) purified->hplc release Released for Use tlc->purified nmr->release ms->release hplc->release

Caption: Analytical workflow for quality control.

Spectroscopic Methods
  • ¹H NMR: This is the primary tool for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons of the acetate group, the methyl (-OCH₃) ester protons, and a large singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: Confirms the carbon framework of the molecule.[12]

  • FT-IR: Will show characteristic stretches for the N-H bond, C=O of the ester, and C=O of the carbamate.

Chromatographic and Mass Spectrometry Methods
  • HPLC: Used to determine the purity of the final compound with high accuracy. A single major peak indicates high purity.

  • LC-MS/HRMS: Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]

Applications in Research and Development

Role as a Bifunctional Intermediate

The primary application of this compound is as a versatile intermediate. The ester functionality can be selectively hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions. The Boc-protected amine, after deprotection, becomes a potent nucleophile for amide bond formation, N-alkylation, or participation in various coupling reactions. This dual functionality is invaluable in building complex molecular architectures.[13][14]

Deprotection and Further Functionalization

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol. This unmasks the aniline functionality, paving the way for subsequent reactions without affecting the methyl ester, demonstrating the principle of orthogonal protection. This strategy is fundamental in multi-step syntheses, particularly in the construction of peptide-like scaffolds or heterocyclic systems.[15]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. While commercially available, its procurement requires careful verification of its isomeric identity. For larger-scale needs, its synthesis is straightforward and relies on fundamental, well-established chemical transformations. This guide provides the necessary technical insight for researchers to confidently source or synthesize this compound, validate its quality through standard analytical techniques, and effectively leverage its synthetic potential in advancing drug discovery programs.

References

Spectroscopic Characterization of Methyl N-Boc-3-aminophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-aminophenylacetate, systematically named Methyl 2-(3-((tert-butoxycarbonyl)amino)phenyl)acetate, is a valuable intermediate in organic synthesis, particularly in the design and development of novel pharmaceutical agents. Its structure combines a phenylacetate moiety, a common scaffold in medicinal chemistry, with a Boc-protected amine, which allows for selective chemical modifications. The precise characterization of this molecule is paramount for ensuring the purity, identity, and quality of downstream products. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 400 MHz NMR spectrometer.

Expected Chemical Shifts and Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Cited Insights
~7.2-7.4m4HAr-H The aromatic protons of the meta-substituted benzene ring are expected to appear in this region as a complex multiplet.
~6.5s1HNH The amide proton of the Boc group typically appears as a broad singlet. Its chemical shift can be variable and concentration-dependent.
~3.7s3H-O-CH₃ The methyl ester protons are expected to be a sharp singlet due to the absence of adjacent protons. For a similar compound, this peak was observed at δ 3.7 ppm.[1]
~3.6s2HAr-CH₂ -COThe benzylic protons adjacent to the carbonyl group will appear as a singlet.
~1.5s9H-C(CH₃ )₃The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic sharp singlet. A similar compound showed this peak at δ 1.42 ppm.[1]
B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Expected Chemical Shifts and Assignments:

Chemical Shift (δ, ppm)AssignmentRationale & Cited Insights
~172C =O (Ester)The carbonyl carbon of the methyl ester is expected in this downfield region. A related compound showed this peak at δ 170.2 ppm.[1]
~153C =O (Boc)The carbonyl carbon of the Boc group is expected to be slightly upfield from the ester carbonyl. A value of δ 156.4 ppm was reported for a similar molecule.[1]
~138Ar-C -NHThe aromatic carbon attached to the nitrogen atom.
~135Ar-C -CH₂The aromatic carbon attached to the methylene group.
~129Ar-C HAromatic methine carbons.
~120Ar-C HAromatic methine carbons.
~118Ar-C HAromatic methine carbons.
~80-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~52-O-C H₃The methyl carbon of the ester.
~41Ar-C H₂-COThe benzylic carbon.
~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale & Cited Insights
~3350N-H StretchAmine (Boc)The N-H stretching of the carbamate will appear as a single, relatively sharp peak.
~3050C-H StretchAromaticC-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹.
~2980C-H StretchAliphaticAsymmetric and symmetric stretching of the methyl and methylene groups.
~1735C=O StretchEsterThe carbonyl stretch of the methyl ester is expected in this region.
~1700C=O StretchCarbamate (Boc)The carbonyl of the Boc group typically absorbs at a slightly lower wavenumber than the ester carbonyl. An IR absorption at ~1690 cm⁻¹ has been noted for a Boc group.[2]
~1600, ~1480C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250, ~1160C-O StretchEster & CarbamateStrong stretching vibrations for the C-O bonds.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A high-resolution mass spectrum (HRMS) can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Expected Molecular Ions and Fragmentation:

m/zIonRationale & Cited Insights
266.1392[M+H]⁺The calculated exact mass of the protonated molecule (C₁₄H₂₀NO₄⁺).
288.1212[M+Na]⁺The calculated exact mass of the sodium adduct (C₁₄H₁₉NNaO₄⁺). A high-resolution mass spectrometry result for a related compound confirmed the molecular ion.[1]
210[M-C₄H₉]⁺Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.
166[M-Boc+H]⁺Loss of the entire Boc group (100 Da).

Fragmentation Pathway Visualization:

G M [M+H]⁺ m/z = 266 F1 [M - C₄H₈]⁺ m/z = 210 (Loss of isobutylene) M->F1 - 56 Da F2 [M - Boc + H]⁺ m/z = 166 (Loss of Boc group) M->F2 - 100 Da

Figure 2: Proposed key fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. While direct experimental data is not widely published, the principles and comparative data presented here offer a reliable roadmap for its analysis in a laboratory setting, ensuring the high standards of scientific integrity required in research and development.

References

An In-depth Technical Guide to the Solubility of Methyl N-Boc-3-aminophenylacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl N-Boc-3-aminophenylacetate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility and offers practical, step-by-step experimental protocols for its determination. By understanding the molecular structure of this compound and its interactions with various solvents, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its utility in complex synthetic pathways is significantly influenced by its solubility in different solvent systems.[1] A thorough understanding of its solubility profile is paramount for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is crucial for efficient molecular collisions and subsequent reactions.

  • Purification and Isolation: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.[2]

  • Formulation and Bioavailability: The solubility of an active pharmaceutical ingredient (API) or its intermediate can significantly impact its delivery and absorption in biological systems.[3]

This guide provides both a predictive theoretical framework and empirical methodologies to characterize the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Let's dissect the molecular structure of this compound to anticipate its solubility behavior.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The molecule possesses several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • N-Boc (tert-butyloxycarbonyl) Group: This bulky, non-polar protecting group significantly contributes to the molecule's lipophilicity.[1] The tert-butyl group provides steric hindrance and reduces the polarity of the amine it protects.[1]

  • Phenyl Ring: The aromatic ring is predominantly non-polar and favors interactions with other non-polar or weakly polar solvents through van der Waals forces.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.[6]

  • Amine Linkage (-NH-): The secondary amine, protected by the Boc group, has reduced hydrogen bonding capability as a donor, but the carbonyl of the Boc group can act as a hydrogen bond acceptor.

Predictive Analysis:

Based on its structure, this compound can be classified as a moderately polar compound with significant non-polar character.

  • Polar Solvents (e.g., Water, Methanol): The large non-polar surface area from the phenyl ring and the Boc group will likely limit its solubility in highly polar protic solvents like water.[7] While the ester and Boc-carbonyl can accept hydrogen bonds, this is often insufficient to overcome the hydrophobic nature of the rest of the molecule.[6] We can predict low solubility in water. In polar protic solvents like methanol and ethanol, the solubility is expected to be better than in water due to the alkyl portion of the alcohols interacting with the non-polar parts of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): These solvents are generally good candidates for dissolving moderately polar compounds. They can engage in dipole-dipole interactions with the ester and carbamate groups. Solvents like ethyl acetate, acetone, and tetrahydrofuran (THF) are expected to be effective. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), being highly polar aprotic solvents, are also likely to be excellent solvents for this compound.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely hinder solubility in highly non-polar solvents like hexane.[7] Toluene, with its aromatic ring, may show some affinity for the phenyl ring of the solute, resulting in slight to moderate solubility.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination is essential for precise quantitative data. Here, we outline a standard laboratory protocol for assessing the solubility of this compound.

Materials and Equipment
  • This compound

  • A range of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, Dimethyl Sulfoxide, Dimethylformamide)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Glass vials with screw caps

  • Pipettes

Safety Precautions
  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10]

  • Avoid inhalation of dust and vapors.[9]

  • Prevent contact with skin and eyes.[9]

Qualitative Solubility Assessment (Visual Method)

This method provides a rapid, preliminary assessment of solubility.

Protocol:

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • Mixing: After each addition, vortex the test tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: The solid dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.

References

The Strategic deployment of Methyl N-Boc-3-aminophenylacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the selection of versatile and strategically functionalized building blocks is a cornerstone of successful lead generation and optimization. Methyl N-Boc-3-aminophenylacetate has emerged as a molecule of significant interest, offering a unique combination of a protected nucleophilic center, a modifiable ester group, and a phenylacetic acid scaffold. This guide provides an in-depth technical exploration of the potential applications of this compound, moving beyond theoretical possibilities to detail its practical implementation in the synthesis of high-value therapeutic candidates, with a particular focus on the development of novel Inhibitor of Apoptosis Protein (IAP) antagonists. We will dissect the causality behind its selection as a scaffold, provide detailed, field-tested synthetic protocols, and outline the subsequent biological validation workflows.

Introduction: The Architectural Value of this compound

This compound is more than a simple chemical intermediate; it is a pre-packaged solution to several challenges in medicinal chemistry. Its structure is a triad of strategically important functional groups:

  • The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group offers robust protection of the aniline nitrogen, rendering it stable under a wide range of reaction conditions, yet readily cleavable under acidic conditions. This orthogonality is critical in multi-step syntheses, allowing for selective deprotection and subsequent elaboration without disturbing other sensitive functionalities.

  • The Methyl Ester: This group serves as a latent carboxylic acid. It is generally stable but can be hydrolyzed to the corresponding acid, providing a handle for amide bond formation—a cornerstone of peptide and peptidomimetic synthesis. Alternatively, it can be a site for further chemical modification.

  • The 3-Aminophenylacetate Scaffold: This core structure positions the amino and acetate groups in a meta relationship on the phenyl ring. This specific arrangement provides a rigid scaffold that can project substituents into defined vectors of three-dimensional space, a crucial feature for optimizing interactions with biological targets like the binding grooves of proteins. Phenylacetic acid derivatives are known to be present in a variety of biologically active compounds.[1]

This unique combination of features makes this compound a highly valuable starting point for creating libraries of complex molecules, particularly those designed to mimic peptide interactions.

Core Application: A Scaffold for Novel Inhibitor of Apoptosis (IAP) Antagonists

A compelling application for this compound is in the synthesis of small-molecule mimics of the Second Mitochondria-derived Activator of Caspases (Smac). Smac is an endogenous protein that promotes apoptosis by binding to and neutralizing Inhibitor of Apoptosis Proteins (IAPs) like XIAP, cIAP1, and ML-IAP.[2] The N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) sequence of Smac is crucial for this interaction.[2] Designing small molecules that mimic this interaction is a validated and highly promising strategy in cancer therapy.[2][3]

The 3-aminophenylacetate core can serve as a rigid scaffold to present pharmacophoric groups that mimic the key residues of the Smac AVPI sequence, thereby acting as a potent IAP antagonist.

Strategic Rationale for Scaffold Selection

The choice of this compound for this application is underpinned by sound medicinal chemistry principles:

  • Peptidomimetic Design: The scaffold allows for the creation of non-peptide molecules that retain the crucial binding interactions of a peptide, but with improved pharmacokinetic properties such as oral bioavailability and metabolic stability.[2]

  • Vectorial Presentation of Substituents: Upon deprotection of the Boc group and hydrolysis of the ester, the resulting zwitterionic scaffold presents an amino group and a carboxylic acid group from a rigid phenyl ring. These can be coupled to other amino acids or functionalized fragments to precisely orient them for optimal binding within the BIR domains of IAP proteins.[3]

  • Synthetic Tractability: The compound's structure facilitates a convergent and efficient synthesis, which is essential for the rapid generation of analogs during lead optimization.[2]

Below is a logical workflow illustrating the strategic use of this compound in the development of IAP antagonists.

G cluster_0 Scaffold Preparation & Elaboration cluster_1 Biological Validation A This compound B Boc Deprotection (Acidic Conditions) A->B e.g., TFA/DCM C Methyl 3-aminophenylacetate B->C D Amide Coupling with N-Boc-L-Alanine C->D e.g., HATU, DIPEA E Dipeptide Intermediate D->E F Ester Hydrolysis (Base) E->F e.g., LiOH, THF/H2O G Carboxylic Acid Intermediate F->G H Amide Coupling with Proline Derivative G->H e.g., EDC, HOBt I Final IAP Antagonist Candidate H->I J IAP Binding Assay (e.g., FP) I->J Determine Ki/IC50 K Cellular IAP1/XIAP Engagement Assay J->K Confirm target engagement L Cell Viability/Apoptosis Assay (e.g., Caspase-Glo) K->L Assess functional effect M In Vivo Xenograft Model L->M Evaluate efficacy

Figure 1: Workflow for IAP Antagonist Development.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative methodologies for the synthesis and evaluation of an IAP antagonist derived from this compound.

Synthesis of a Dipeptide Intermediate

This protocol details the initial steps of elaborating the core scaffold.

Step 1: Boc Deprotection of this compound (1)

  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-aminophenylacetate (2) , which is often used directly in the next step.

Step 2: Amide Coupling with N-Boc-L-Alanine

  • Dissolve N-Boc-L-Alanine (1.1 eq) in anhydrous Dimethylformamide (DMF, 0.2 M).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of Methyl 3-aminophenylacetate (2) (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the desired dipeptide intermediate.

Biological Evaluation Protocols

The synthesized compounds must be evaluated for their ability to bind to IAPs and induce apoptosis.

Protocol 1: XIAP BIR3 Domain Fluorescence Polarization (FP) Binding Assay

  • Principle: This assay measures the binding of the synthesized compound to the BIR3 domain of XIAP by competing with a fluorescently labeled Smac-derived peptide.

  • Methodology:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the fluorescently labeled peptide (e.g., 5-FAM-AVPI) at a fixed concentration.

    • Add the recombinant XIAP BIR3 protein at a fixed concentration.

    • Add the test compound dilutions.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Caspase-3/7 Glo® Apoptosis Assay in a Cancer Cell Line (e.g., MDA-MB-231)

  • Principle: This assay quantifies caspase activity, a hallmark of apoptosis, using a luminescent substrate.

  • Methodology:

    • Seed MDA-MB-231 cells in a 96-well white-walled plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 24-48 hours.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Measure the luminescence using a plate reader.

    • Data is typically normalized to untreated controls to determine the fold-increase in caspase activity.

Data Presentation and Interpretation

The successful development of IAP antagonists relies on the systematic evaluation of structure-activity relationships (SAR).

Table 1: Representative Biological Data for a Hypothetical Series of IAP Antagonists

Compound IDP2 Modification on Phenylacetate ScaffoldXIAP BIR3 Binding IC50 (nM)cIAP1 BIR3 Binding IC50 (nM)MDA-MB-231 Cell Viability EC50 (µM)
REF-01 L-Alanine2501505.2
HYP-01 D-Alanine>10,000>10,000>50
HYP-02 L-Valine120652.1
HYP-03 Cyclohexylglycine55250.8

The data in Table 1 illustrates a typical SAR progression. The stereochemistry at the P2 position is critical (REF-01 vs. HYP-01). Increasing the steric bulk and lipophilicity at the P2 position (HYP-02 and HYP-03) leads to enhanced binding affinity and improved cellular potency. This iterative process of synthesis and testing is fundamental to optimizing lead compounds.

Conclusion and Future Directions

This compound represents a powerful and versatile building block for modern medicinal chemistry programs. Its utility is particularly evident in the construction of peptidomimetic scaffolds for targets such as IAP proteins. The strategic positioning of its functional groups allows for the creation of rigid, highly functionalized molecules capable of engaging in specific and high-affinity interactions with protein targets. The synthetic and biological protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable intermediate. Future applications will likely see this and similar scaffolds employed in the development of other classes of therapeutics that target protein-protein interactions, a challenging but highly rewarding frontier in drug discovery.

References

The Strategic deployment of Methyl N-Boc-3-aminophenylacetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the selection of versatile and strategically functionalized building blocks is paramount. Methyl N-Boc-3-aminophenylacetate has emerged as a cornerstone intermediate, prized for its unique combination of a protected nucleophilic amine, an activatable ester, and a phenyl ring amenable to a host of transformations. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis. We will delve into its core reactivity, furnish field-proven protocols for its application in key synthetic transformations, and present data-driven insights to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Chassis

This compound, with its molecular formula C14H19NO4, possesses a trifecta of functional groups that render it a highly valuable asset in multi-step synthetic campaigns. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a cornerstone of orthogonal protection strategies in complex molecule synthesis.[1][2] The methyl ester offers a convenient handle for hydrolysis and subsequent amide bond formation, a critical transformation in the synthesis of a vast array of biologically active molecules. Finally, the phenyl ring, while seemingly a simple scaffold, is primed for functionalization through modern cross-coupling methodologies, allowing for the introduction of molecular complexity.

This guide will illuminate the strategic application of this building block in three key areas of organic synthesis:

  • Amide Bond Formation and Peptide Synthesis: Leveraging the ester functionality for the construction of amide linkages, a fundamental bond in countless pharmaceutical agents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the phenyl ring as a platform for C-N and C-C bond formation, enabling rapid diversification of molecular scaffolds.

  • Synthesis of Heterocyclic Scaffolds: Employing the inherent reactivity of the molecule to construct complex heterocyclic systems, a common motif in bioactive compounds.

Below is a depiction of the core structure of this compound:

Caption: Structure of this compound.

Core Application: Amide Bond Formation and Peptide Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptides and other biologically active molecules.[3] this compound serves as an excellent precursor for this transformation, where the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with an amine.

Principle of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures. Therefore, the carboxylic acid must first be activated to a more reactive species. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Experimental Protocol: Saponification and Amide Coupling

This protocol outlines a two-step process: the hydrolysis of the methyl ester of this compound to its carboxylic acid, followed by a standard amide coupling reaction using HATU, a highly effective coupling reagent known for its rapid reaction times and low rates of racemization.[4]

Step 1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-aminophenylacetic acid.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve N-Boc-3-aminophenylacetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Data Presentation: Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final amide product. Below is a table summarizing common coupling reagents used in amide bond formation.

Coupling ReagentAcronymActivating SpeciesKey Advantages
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUOAt-active esterHigh efficiency, low racemization
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt-active esterEffective for hindered amino acids
DicyclohexylcarbodiimideDCCO-acylisoureaInexpensive, effective
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDCO-acylisoureaWater-soluble byproducts

Workflow Visualization

G cluster_0 Saponification cluster_1 Amide Coupling Start This compound Step1 Dissolve in THF/H2O Start->Step1 Step2 Add LiOH Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Product1 N-Boc-3-aminophenylacetic acid Step5->Product1 Product1_c N-Boc-3-aminophenylacetic acid Step6 Dissolve in DMF Product1_c->Step6 Step7 Add HATU, DIPEA Step6->Step7 Step8 Add Amine Step7->Step8 Step9 Stir at RT Step8->Step9 Step10 Workup and Purification Step9->Step10 FinalProduct Desired Amide Step10->FinalProduct

Caption: Workflow for Amide Synthesis.

Strategic Diversification: Palladium-Catalyzed Cross-Coupling Reactions

The phenyl ring of this compound is a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] In the context of our building block, the Boc-protected amino group can be deprotected to reveal a primary aniline, which can then be coupled with a variety of aryl halides to generate diarylamine structures.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[7]

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon.

  • Add a solution of deprotected 3-aminophenylacetate (1.0 eq) and the aryl halide (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[8][9] The phenyl ring of this compound can be halogenated to serve as the organohalide component in this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

The Suzuki-Miyaura coupling catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

  • To an oven-dried Schlenk tube, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Cross-Coupling Data Summary
ReactionCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)
Buchwald-HartwigPd2(dba)3 / XPhosNaOtBuToluene80-110
Suzuki-MiyauraPd(PPh3)4K2CO3Dioxane/Water80-100

Cross-Coupling Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling Start_BH Deprotected 3-aminophenylacetate Reaction_BH Pd Catalyst, Ligand, Base Start_BH->Reaction_BH ArylHalide Aryl Halide ArylHalide->Reaction_BH Product_BH Diarylamine Derivative Reaction_BH->Product_BH Start_SM Halogenated this compound Reaction_SM Pd Catalyst, Base Start_SM->Reaction_SM BoronicAcid Boronic Acid/Ester BoronicAcid->Reaction_SM Product_SM Biaryl Derivative Reaction_SM->Product_SM

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry, forming the core of numerous approved drugs. This compound can serve as a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[10][11] A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. By functionalizing the phenyl ring of our building block to introduce a second amino group ortho to the existing one, a subsequent intramolecular cyclization can be readily achieved.

A plausible synthetic route would involve the nitration of this compound, followed by reduction of the nitro group to an amine, creating the necessary o-phenylenediamine moiety. Subsequent deprotection of the Boc group and intramolecular cyclization, or cyclization with the ester functionality, would lead to the benzimidazole core.

  • Synthesize the o-phenylenediamine precursor from this compound.

  • Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.

  • Add a cyclizing agent, which can be the internal ester functionality under appropriate conditions, or an external aldehyde or carboxylic acid.

  • Heat the reaction mixture to reflux for 4-12 hours.

  • Cool the reaction, and collect the precipitated product by filtration, or perform an aqueous workup followed by purification.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies, and many of these molecules feature complex heterocyclic scaffolds. The structural motifs present in this compound make it an attractive starting material for the synthesis of such compounds. For instance, the aminophenylacetate core can be elaborated into structures that mimic the hinge-binding region of ATP in the kinase active site.

The synthesis of a hypothetical kinase inhibitor could involve an initial amide coupling of the deprotected and hydrolyzed aminophenylacetic acid with a heterocyclic amine. The resulting intermediate could then undergo further functionalization on the phenyl ring via Suzuki or Buchwald-Hartwig coupling to introduce additional pharmacophoric elements necessary for potent and selective kinase inhibition.

Heterocycle Synthesis Workflow

G Start This compound Step1 Functionalization of Phenyl Ring (e.g., Nitration/Reduction) Start->Step1 Step3 Amide Coupling with Heterocyclic Amine Start->Step3 Intermediate o-Phenylenediamine Derivative Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product_Benz Benzimidazole Scaffold Step2->Product_Benz Intermediate_KI Amide Intermediate Step3->Intermediate_KI Step4 Further Functionalization (e.g., Cross-Coupling) Intermediate_KI->Step4 Product_KI Kinase Inhibitor Analog Step4->Product_KI

Caption: Pathways to Heterocyclic Scaffolds.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of a protected amine, an activatable ester, and a functionalizable aromatic ring provides chemists with a versatile and powerful tool for the construction of complex and biologically relevant molecules. From the fundamental formation of amide bonds to the sophisticated construction of intricate heterocyclic systems via palladium-catalyzed cross-coupling reactions, this building block offers a reliable and efficient entry point to a vast chemical space. As the demand for novel therapeutics and functional materials continues to grow, the strategic deployment of such well-designed synthetic intermediates will undoubtedly play an increasingly critical role in driving innovation.

References

Methodological & Application

Application Note & Protocol: N-Boc Protection of 3-Aminophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation, stability across a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2][3]

This application note provides a detailed, field-proven protocol for the N-Boc protection of 3-aminophenylacetic acid methyl ester, a valuable building block in the synthesis of various biologically active molecules. The resulting product, methyl (3-((tert-butoxycarbonyl)amino)phenyl)acetate, is a key intermediate for further functionalization. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Role of Di-tert-butyl Dicarbonate and Catalysis

The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[2] While the reaction can proceed with a base alone, the inclusion of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the rate of reaction, especially for less nucleophilic anilines.[4][5][6]

The mechanism, in the presence of DMAP, is as follows:

  • Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate and the displacement of a tert-butyl carbonate anion.[4]

  • Nucleophilic Attack: The amino group of the substrate, 3-aminophenylacetic acid methyl ester, then attacks the activated carbonyl of the pyridinium intermediate. This step is more rapid than the direct reaction with Boc₂O due to the enhanced electrophilicity of the intermediate.

  • Proton Transfer & Catalyst Regeneration: A base, which can be another molecule of the starting amine or an added non-nucleophilic base like triethylamine (TEA), deprotonates the newly acylated amine. This step regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5]

  • Byproduct Decomposition: The displaced tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butoxide, which is subsequently protonated to form tert-butanol.[4] The evolution of CO₂ gas is a characteristic feature of this reaction.[4][5]

The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane being common options that effectively solubilize both the starting materials and reagents.[1]

Experimental Protocol

This protocol is designed for the efficient N-Boc protection of 3-aminophenylacetic acid methyl ester on a laboratory scale.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
3-Aminophenylacetic acid methyl esterC₉H₁₁NO₂165.191922-40-3Starting material; light-sensitive liquid.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5Acylating agent; moisture-sensitive solid.[2]
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171122-58-3Catalyst; toxic and corrosive solid.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base; volatile and corrosive liquid.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent; volatile and suspected carcinogen.
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Used for aqueous workup.
Brine (Saturated aq. NaCl)NaCl58.447647-14-5Used for aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenylacetic acid methyl ester (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.2 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and DMAP), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl (3-((tert-butoxycarbonyl)amino)phenyl)acetate.[7]

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-aminophenylacetic acid methyl ester in anhydrous DCM add_reagents Add TEA and catalytic DMAP start->add_reagents add_boc Add Boc₂O solution dropwise at 0 °C add_reagents->add_boc stir Stir at room temperature (2-4h) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with DCM, wash with HCl, NaHCO₃, and brine quench->extract dry Dry over MgSO₄ and concentrate extract->dry purifiy purifiy dry->purifiy purify Purify by flash chromatography end end purify->end Pure Product

Caption: Workflow for the N-Boc protection of 3-aminophenylacetic acid methyl ester.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient Boc₂O or base. Inactive catalyst. Low nucleophilicity of the aniline.Add an additional portion of Boc₂O and TEA. Ensure DMAP is fresh. Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C).[1]
Formation of Side Products (e.g., urea derivatives) Excess Boc₂O, especially at higher temperatures with DMAP.[6]Ensure accurate stoichiometry. Maintain a low reaction temperature during the addition of Boc₂O.
Difficult Purification Co-elution of product with unreacted Boc₂O or byproducts.After the reaction, add a small amount of a scavenger resin (e.g., tris(2-aminoethyl)amine, polymer-bound) to react with excess Boc₂O, simplifying purification.
Low Yield Loss of product during aqueous workup due to partial hydrolysis or emulsion formation.Ensure the pH of the aqueous washes is controlled. Break emulsions by adding more brine. Perform multiple extractions with the organic solvent.

Characterization of Methyl (3-((tert-butoxycarbonyl)amino)phenyl)acetate

The successful synthesis of the target compound can be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group (Boc) around δ 1.5 ppm. The singlet for the methyl ester protons should appear around δ 3.7 ppm. Aromatic protons will be observed in the δ 7.0-7.5 ppm region, and a broad singlet for the N-H proton will also be present.

  • ¹³C NMR: Key signals include the carbonyl carbons of the ester and the carbamate (Boc) in the δ 150-175 ppm range, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₂₁NO₄, with the calculated mass for [M+H]⁺ being approximately 280.1543.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ range) and an N-H stretch around 3300-3400 cm⁻¹.

Conclusion

The N-Boc protection of 3-aminophenylacetic acid methyl ester is a robust and reliable transformation that is crucial for the synthesis of more complex molecular architectures. The protocol detailed herein, which utilizes the catalytic effect of DMAP, provides an efficient and high-yielding route to the desired protected intermediate. By understanding the underlying mechanism and potential pitfalls, researchers can confidently execute this procedure and troubleshoot effectively, ensuring a smooth progression in their synthetic endeavors.

References

Introduction: Strategic Esterification in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Boc-3-aminophenylacetic Acid Esters for Pharmaceutical Research

N-Boc-3-aminophenylacetic acid is a pivotal building block in contemporary medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen and the carboxylic acid moiety makes it a versatile scaffold for synthesizing a wide array of pharmacologically active molecules. The esterification of its carboxylic acid group is a critical transformation, often employed to enhance drug delivery characteristics, modulate solubility, or to serve as a temporary protecting group during multi-step syntheses.[1] For instance, converting the polar carboxylic acid to a more lipophilic ester can significantly improve a drug candidate's ability to cross cellular membranes, a common strategy in pro-drug design.

This document provides an in-depth guide to three robust and widely adopted methods for the esterification of N-Boc-3-aminophenylacetic acid. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the strategic selection of the appropriate method based on the target ester and available resources.

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction ideal for synthesizing simple alkyl esters (e.g., methyl, ethyl) from carboxylic acids.[2][3] It is valued for its operational simplicity and use of inexpensive reagents.

Principle and Mechanism

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to yield the ester.[2][6] The entire process is reversible, and therefore, the reaction equilibrium must be driven towards the product side. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water as it is formed.[7]

Fischer_Esterification Start N-Boc-3-aminophenylacetic Acid + Alcohol (R'-OH) Protonation Protonation of Carbonyl (H+ Catalyst) Start->Protonation H₂SO₄ Activated Activated Carbonyl (Oxonium Ion) Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of H2O ProtonTransfer->WaterElim Ester Protonated Ester WaterElim->Ester Deprotonation Deprotonation Ester->Deprotonation -H⁺ Product Final Ester Product + H2O Deprotonation->Product Steglich_Esterification Start Carboxylic Acid (R-COOH) Activation Activation Start->Activation DCC_Node DCC DCC_Node->Activation O_Acyl O-Acylisourea Intermediate Activation->O_Acyl Catalysis Catalysis O_Acyl->Catalysis DCU_Prod DCU Byproduct O_Acyl->DCU_Prod slow path + Alcohol DMAP_Node DMAP DMAP_Node->Catalysis Active_Ester N-Acylpyridinium 'Active Ester' Catalysis->Active_Ester Attack Nucleophilic Attack Active_Ester->Attack Alcohol_Node Alcohol (R'-OH) Alcohol_Node->Attack Attack->DMAP_Node regenerated Ester_Prod Ester (R-COOR') Attack->Ester_Prod Attack->DCU_Prod Alkylation_Esterification Start Carboxylic Acid (R-COOH) Deprotonation Deprotonation with Base Start->Deprotonation K₂CO₃ Carboxylate Carboxylate Anion (R-COO⁻) Deprotonation->Carboxylate SN2_Attack SN2 Attack Carboxylate->SN2_Attack Product Ester Product (R-COOR') SN2_Attack->Product Byproduct Halide Salt (X⁻) SN2_Attack->Byproduct Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2_Attack

References

Application Notes & Protocols: Strategic Incorporation of Methyl N-Boc-3-aminophenylacetate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of unnatural amino acids (nnAAs) into peptide scaffolds is a cornerstone for innovation. These modifications allow researchers to move beyond the canonical 20 amino acids, creating peptides and peptidomimetics with enhanced therapeutic properties, including improved proteolytic stability, increased potency, and novel functionalities.[1] Methyl N-Boc-3-aminophenylacetate is one such building block, offering a unique aromatic scaffold that can be used to modulate the structure and biological activity of a peptide. As a derivative of 3-aminophenylacetic acid, it serves as a precursor for creating peptidomimetics with altered backbone conformations and side-chain presentation.[2][3]

This guide provides a comprehensive technical overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS). A critical insight for researchers is that the commercially available building block is a methyl ester. Standard SPPS amide bond formation requires a free carboxylic acid for activation. Therefore, the essential first step, which we will detail, is the quantitative conversion of the methyl ester to its corresponding carboxylic acid via saponification. Following this key preparatory step, we will outline the complete workflow for its incorporation using the robust Boc/Bzl synthesis strategy, from coupling and cleavage to final purification.

Overall Workflow for Incorporation

The successful integration of this nnAA into a peptide sequence is a multi-stage process. The workflow begins with the necessary conversion of the starting material, proceeds through the iterative cycles of solid-phase synthesis, and concludes with purification and characterization of the final product.

Peptide_Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_2 Downstream Processing Start Methyl N-Boc-3- aminophenylacetate Saponification Protocol 1: Saponification Start->Saponification FreeAcid N-Boc-3-aminophenylacetic Acid Saponification->FreeAcid Coupling Protocol 2: Coupling of Free Acid FreeAcid->Coupling Resin Peptide-Resin (e.g., Merrifield) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Repeat for each cycle Neutralization Neutralization (DIEA) Deprotection->Neutralization Repeat for each cycle Neutralization->Coupling Repeat for each cycle Coupling->Resin Repeat for each cycle Cleavage Protocol 3: HF Cleavage Coupling->Cleavage Purification Protocol 4: RP-HPLC Purification Cleavage->Purification Characterization Protocol 5: Mass Spectrometry Purification->Characterization FinalPeptide Purified Peptide Characterization->FinalPeptide

Caption: Overall workflow from starting material to purified peptide.

Part 1: Building Block Preparation

Physicochemical Properties of N-Boc-3-aminophenylacetic Acid

Before utilization in SPPS, the methyl ester must be converted to the free carboxylic acid. The properties of this key intermediate are summarized below.

PropertyValueSource
CAS Number 123036-51-1[3][4][5]
Molecular Formula C₁₃H₁₇NO₄[5]
Molecular Weight 251.28 g/mol [5]
Appearance White to off-white solid/powder[2][3]
Melting Point 100-107 °C[3][5]
Storage 0-8 °C, desiccate[3][4]
Protocol 1: Saponification of this compound

Causality: The ester functional group is unreactive towards peptide coupling reagents. It must be hydrolyzed to a carboxylate salt under basic conditions (saponification) and then protonated to the free carboxylic acid.[6] Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is a standard and effective method for this transformation at room temperature.[7][8]

Caption: Saponification converts the methyl ester to a free carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 4:1 ratio, approximately 10 mL per gram of ester).

  • Base Addition: Add LiOH·H₂O (1.5 to 2.0 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction is typically complete within 2-6 hours.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 N HCl with stirring to acidify the mixture to a pH of ~2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x volume) and then brine (1x volume). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the N-Boc-3-aminophenylacetic acid, typically as a white solid.

  • Validation: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry before proceeding to peptide synthesis. The product should be dried thoroughly under high vacuum.

Part 2: Incorporation via Boc-SPPS

The Boc/Bzl strategy is a classic and highly effective method for SPPS, particularly for complex or lengthy sequences.[9] It relies on the differential acid lability between the temporary Nα-Boc group and the more stable benzyl-based side-chain protecting groups.[10]

Protocol 2: Coupling Cycle for N-Boc-3-aminophenylacetic Acid

This protocol outlines a single coupling cycle on a pre-existing peptide-resin chain. The procedure assumes the use of a standard solid support like Merrifield or PAM resin.[11]

1. Resin Preparation & Swelling:

  • Place the peptide-resin from the previous cycle into a suitable reaction vessel.

  • Wash the resin with dichloromethane (DCM).

  • Add sufficient DCM to swell the resin beads, agitating gently for 20-30 minutes.

2. Nα-Boc Deprotection:

  • Causality: The Boc group is an acid-labile protecting group. It is efficiently removed by treatment with a moderately strong acid, trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.[10]

  • Drain the swelling solvent.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

  • Agitate for an additional 20-30 minutes.

  • Drain the acid solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.

3. Neutralization:

  • Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling reaction and must be neutralized to the free amine using a non-nucleophilic base.

  • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).[9]

  • Wash the resin again with DCM (3-5x) to remove excess base.

4. Activation and Coupling:

  • Causality: Direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow. A coupling reagent is required to convert the carboxylic acid into a highly reactive intermediate (an active ester), which is then readily attacked by the N-terminal amine on the resin.[12] We present two highly effective, field-proven methods.

Method A: HATU Activation

HATU is a third-generation uronium salt-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety is thought to accelerate the reaction and suppress racemization.[13][14][15][16]

HATU_Mechanism CarboxylicAcid R-COOH + DIEA Carboxylate R-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate Deprotonation ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Activation CoupledPeptide R-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide Nucleophilic Attack (Amide Bond Formation) TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Nucleophilic Attack (Amide Bond Formation)

Caption: Activation mechanism of a carboxylic acid using HATU.
  • Reagent Preparation: In a separate vial, pre-activate the N-Boc-3-aminophenylacetic acid (2-4 eq. relative to resin loading). Dissolve the acid, HATU (0.95 eq. relative to the acid), and DIEA (2 eq. relative to the acid) in N,N-dimethylformamide (DMF).

  • Activation: Allow the mixture to stand for 5-10 minutes.

  • Coupling: Add the activated solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

Method B: DCC/HOBt Activation

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization. The addition of 1-hydroxybenzotriazole (HOBt) intercepts this intermediate to form a more stable and highly reactive HOBt-active ester, which improves coupling efficiency and minimizes racemization.[12][17][18][19]

DCC_HOBt_Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea (Intermediate) CarboxylicAcid->O_Acylisourea Activation Step 1 DCC DCC DCC->O_Acylisourea Activation Step 1 ActiveEster HOBt Active Ester (Reactive) O_Acylisourea->ActiveEster Activation Step 2 DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU releases HOBt HOBt HOBt->ActiveEster Activation Step 2 CoupledPeptide R-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide Amide Bond Formation PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Amide Bond Formation

Caption: Activation mechanism using DCC with HOBt additive.
  • Reagent Preparation: In a reaction vessel, dissolve N-Boc-3-aminophenylacetic acid (2-4 eq.) and HOBt (2-4 eq.) in DMF or a 1:1 mixture of DCM/DMF.

  • Coupling: Add DCC (2-4 eq., as a solution in DCM) to the vessel containing the peptide-resin.

  • Reaction: Agitate the mixture for 2-6 hours at room temperature. Note: The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate. It is easily removed by washing. Using Diisopropylcarbodiimide (DIC) is an alternative where the urea byproduct remains soluble.[17]

5. Washing and Monitoring:

  • After the coupling reaction time, drain the solvent and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Self-Validation: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step (recoupling).

Part 3: Peptide Cleavage and Purification

Protocol 3: High HF Cleavage

Causality: In the Boc/Bzl strategy, the final step is the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile side-chain protecting groups. This requires a very strong acid, with anhydrous hydrogen fluoride (HF) being the most common and effective reagent.[20][21][22] This procedure is hazardous and requires specialized equipment and stringent safety protocols.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, anisole)

  • HF cleavage apparatus (Teflon)

  • Cold diethyl ether

  • Centrifuge

Step-by-Step Methodology:

  • Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole, ~1.0 mL per gram of resin) to quench reactive carbocations generated during deprotection.

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Following the apparatus-specific instructions, carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice-water bath (0 °C) and stir for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring proper trapping and neutralization of the toxic gas.

  • Peptide Precipitation: Wash the residual peptide/resin mixture with a stream of cold diethyl ether. This precipitates the crude peptide and washes away the organic scavengers.

  • Extraction and Isolation: Extract the crude peptide from the resin beads using a suitable solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin beads.

  • Lyophilization: Freeze-dry the aqueous peptide solution to obtain a crude peptide fluff.

Protocol 4: RP-HPLC Purification

Causality: The crude product from cleavage contains the target peptide along with various impurities (deletion sequences, incompletely deprotected peptides, etc.). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification, separating molecules based on their hydrophobicity.[23][24]

Materials:

  • Crude lyophilized peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

  • Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. More hydrophobic peptides will elute at higher concentrations of acetonitrile.[24]

  • Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions corresponding to the observed peaks.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%) and lyophilize to obtain the final, pure peptide product.[25]

Protocol 5: Peptide Characterization

Causality: It is essential to confirm that the purified product is the correct molecule. Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized peptide with high accuracy, thus verifying its identity.[26][27]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified peptide.

  • Analysis: Analyze the sample using either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry.

  • Data Interpretation: Compare the experimentally observed molecular weight (from the [M+H]⁺ or other charged species) with the calculated theoretical molecular weight of the target peptide. Tandem MS (MS/MS) can be used for further sequence confirmation if required.[28][29][30]

Conclusion

This compound is a valuable building block for synthesizing novel peptidomimetics. Its successful application hinges on a critical, yet straightforward, initial saponification step to generate the active carboxylic acid. By following the detailed protocols outlined in this guide—from building block preparation and robust Boc-SPPS coupling using advanced reagents like HATU, to rigorous HF cleavage and HPLC purification—researchers can confidently and efficiently incorporate this unique scaffold. This systematic approach ensures the synthesis of high-purity, well-characterized peptides, enabling the continued exploration of new frontiers in drug development and biomedical research.

References

Application Note: Strategic Deprotection of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1] Its widespread use stems from its remarkable stability across a broad spectrum of chemical environments, including basic and nucleophilic conditions, coupled with its facile and clean removal under acidic conditions.[1][2] This orthogonality allows for the selective unmasking of amine functionalities in complex molecular architectures.[1]

This application note provides a comprehensive guide to the deprotection of the Boc group from Methyl N-Boc-3-aminophenylacetate, a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. We will delve into the mechanistic underpinnings of acid-catalyzed Boc cleavage and present detailed, field-proven protocols. Furthermore, this guide offers practical insights into reaction monitoring, troubleshooting, and post-reaction work-up, ensuring a high-yielding and reproducible transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group under acidic conditions is a well-established and efficient process.[3] The mechanism proceeds through a series of well-defined steps, initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][5][6] This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][4][6] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the desired free amine.[4][6] In the acidic reaction medium, the liberated amine is immediately protonated, typically yielding the corresponding amine salt as the final product.[1][4][5]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule or the solvent.[1][7] This can be mitigated by the addition of "scavengers," such as anisole or water, which act as cation traps.[1][7]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Byproducts BocAmine This compound ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Methyl 3-aminophenylacetate (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 TrappedCation Trapped Cation tButylCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

The choice of acidic reagent for Boc deprotection is contingent upon the substrate's sensitivity to acid and the desired final salt form. For this compound, both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • To the stirred solution, add TFA (5-10 eq). A common ratio is 1:1 TFA:DCM by volume.[8]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield Methyl 3-aminophenylacetate.[8]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust option and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[8][10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product, Methyl 3-aminophenylacetate hydrochloride, will often precipitate from the reaction mixture.

  • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any soluble impurities.[8]

  • If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Deprotection_Workflow Start Start: this compound Dissolve Dissolve in appropriate solvent (e.g., DCM) Start->Dissolve AddAcid Add acidic reagent (TFA or HCl in Dioxane) Dissolve->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Workup Work-up and Isolation Monitor->Workup Reaction Complete End End: Methyl 3-aminophenylacetate (or its salt) Workup->End

Caption: General Experimental Workflow for Boc Deprotection.

Comparative Data and Reaction Monitoring

ParameterProtocol 1 (TFA/DCM)Protocol 2 (4M HCl/Dioxane)
Reagent Trifluoroacetic AcidHydrochloric Acid
Solvent Dichloromethane1,4-Dioxane
Typical Time 30 min - 2 hours1 - 4 hours
Work-up Aqueous basic washFiltration or evaporation
Product Form Free amineHydrochloride salt
Considerations TFA is volatile and corrosive.HCl in dioxane is corrosive.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the deprotection reaction.[7][11]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent (e.g., 30-50% ethyl acetate in hexanes). The exact ratio may need to be optimized.

  • Visualization: UV light (254 nm) and/or staining with a ninhydrin solution.

The Boc-protected starting material will have a higher Rf value (less polar) than the deprotected amine product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient acid concentration or equivalents.[12]- Inadequate reaction time.[12]- Poor quality of reagents (e.g., wet TFA).[12]- Increase the concentration or equivalents of the acid.[12]- Extend the reaction time and continue monitoring.[12]- Use fresh, anhydrous reagents.
Formation of Side Products - Alkylation by the tert-butyl cation.[1][7]- Ester hydrolysis under prolonged exposure to strong acid.- Add a scavenger like anisole or water to the reaction mixture.[1][7]- Ensure the reaction is not run for an unnecessarily long time. Monitor closely.
Difficult Work-up/Isolation - Product is water-soluble as the free amine.- For water-soluble amines, extraction can be challenging. Consider using the HCl/dioxane protocol to isolate the product as a hydrochloride salt.[9]

References

Application Notes & Protocols: Strategic Coupling Reactions Involving Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl N-Boc-3-aminophenylacetate

This compound stands as a highly versatile bifunctional building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure is strategically designed for sequential, controlled functionalization. The molecule features a nucleophilic secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group, an ester moiety amenable to hydrolysis or amidation, and an aromatic ring that can be tailored for various cross-coupling reactions.

This guide provides an in-depth exploration of key coupling strategies utilizing this scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers the insights needed to adapt and troubleshoot these powerful transformations.

Pillar 1: The Role and Management of the N-Boc Protecting Group

The N-Boc group is fundamental to the utility of this reagent. Its steric bulk and electronic properties render the protected amine nitrogen significantly less nucleophilic, preventing unwanted side reactions during the functionalization of other parts of the molecule.[1] Critically, the Boc group is stable under a wide range of basic, reductive, and oxidative conditions but can be cleanly and efficiently removed under acidic conditions.[2][3][4] This orthogonality is the cornerstone of its strategic application.

Protocol 1: Standard N-Boc Deprotection

This protocol details the removal of the Boc group to unmask the secondary amine, a prerequisite for subsequent N-arylation or acylation reactions.

Materials:

  • This compound (1.0 eq.)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 eq.)

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Dissolve this compound in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath. This is crucial to temper the exothermic reaction and prevent potential side reactions.

  • Slowly add the acidic reagent (TFA or 4M HCl in Dioxane) dropwise to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-aminophenylacetate. The product is often used in the next step without further purification.

Application I: Amide Bond Formation via Acyl Coupling

The unmasked amine is a potent nucleophile for forming robust amide bonds, a cornerstone of peptide synthesis and the creation of countless pharmaceutical agents.[5] The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly epimerization if coupling with chiral carboxylic acids.[6]

Protocol 2: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for fast reaction times and low rates of racemization.[6][7]

Materials:

  • Methyl 3-aminophenylacetate (from Protocol 1, 1.0 eq.)

  • Carboxylic acid of interest (1.05 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Add the solution of methyl 3-aminophenylacetate in DMF to the activated mixture.

  • Add DIPEA dropwise. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and maintain a basic environment conducive to amide formation.[6]

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 5% citric acid (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation boc_deprotection Boc Deprotection (Protocol 1) coupling Amine Addition & Coupling with DIPEA boc_deprotection->coupling acid_activation Carboxylic Acid Pre-activation with HATU acid_activation->coupling workup Aqueous Work-up (Acid/Base Wash) coupling->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for N-Boc deprotection followed by HATU-mediated amide bond formation.

Application II: Palladium-Catalyzed C-N and C-C Bond Formation

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools. This compound derivatives are excellent substrates for these transformations.

A. Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[8][9] After deprotection, the resulting aniline derivative can be coupled with a wide range of aromatic partners.

Protocol 3: Buchwald-Hartwig N-Arylation

Note: This protocol assumes the coupling of deprotected methyl 3-aminophenylacetate with a generic aryl bromide.

Materials:

  • Methyl 3-aminophenylacetate (from Protocol 1, 1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a suitable pre-catalyst.

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl bromide, Pd₂(dba)₃, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the methyl 3-aminophenylacetate.

  • Seal the vessel and heat the reaction to 80-110 °C. The choice of temperature and ligand is substrate-dependent and may require optimization.

  • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Work-up: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography.

B. Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction forges a carbon-carbon bond between an organoboron species and an aryl halide/triflate.[10] To utilize this reaction, a modified starting material is required, such as Methyl N-Boc-3-amino-5-bromophenylacetate . The bromine atom serves as the electrophilic handle for the palladium catalyst.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl N-Boc-3-amino-5-bromophenylacetate (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Add the aqueous base solution.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as judged by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights: The Palladium Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Buchwald-Hartwig Amination Cycle

G A Pd(0)L Active Catalyst B Oxidative Addition A->B + Ar-X C [Ar-Pd(II)-X]L B->C D Amine Coordination & Deprotonation C->D + HNR'R'' + Base E [Ar-Pd(II)-NR'R'']L D->E F Reductive Elimination E->F F->A + Product G Ar-NR'R'' (Product) H Ar-X I HNR'R'' / Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[11][12]

Suzuki-Miyaura Coupling Cycle

G A Pd(0)L Active Catalyst B Oxidative Addition A->B + Ar-X C [Ar-Pd(II)-X]L B->C D Transmetalation C->D + Ar'-B(OR)₂ + Base E [Ar-Pd(II)-Ar']L D->E F Reductive Elimination E->F F->A + Product G Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][14]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield in Amide Coupling Incomplete activation of carboxylic acid; Steric hindrance.Use a more powerful coupling reagent (e.g., COMU).[7] Increase reaction time or temperature moderately. Ensure reagents are anhydrous.
Epimerization of Chiral Centers High reaction temperature; Strong base.Perform the reaction at 0 °C. Use an additive like HOBt or HOAt.[6] Use a hindered base like DIPEA.
Stalled Pd-Catalyzed Reaction Catalyst deactivation; Poor ligand choice; Ineffective base.Ensure rigorous exclusion of air via degassing. Screen different phosphine ligands (e.g., bulky, electron-rich ligands often perform well).[12] Screen alternative bases (e.g., K₃PO₄ instead of K₂CO₃ for Suzuki).
Formation of Homocoupling Product (Suzuki) Oxygen contamination leading to boronic acid decomposition.Thoroughly degas the reaction mixture before and during heating.
Incomplete Boc Deprotection Insufficient acid; Short reaction time.Increase equivalents of acid (TFA or HCl). Monitor carefully by TLC/LC-MS to ensure full conversion before work-up.

References

Application Note: Synthetic Strategies for the Preparation and Derivatization of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl N-Boc-3-aminophenylacetate is a highly versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a protected aniline, a reactive ester, and an aromatic ring, provides multiple handles for diversification. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the nucleophilic amino group under a wide range of conditions while being easily removable under acidic protocols. This allows for precise, stepwise functionalization, making this scaffold invaluable for constructing complex molecules, including peptide-based therapeutics, novel heterocyclic systems, and drug candidates targeting various biological pathways.[1]

This guide provides a comprehensive overview of the primary synthetic routes to obtain the core this compound scaffold and details validated protocols for its subsequent derivatization. The methodologies are designed to be reproducible and scalable, with an emphasis on explaining the chemical rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Core Scaffold

The preparation of this compound is efficiently achieved in a two-step sequence starting from commercially available 3-aminophenylacetic acid. The key transformations are the protection of the amino group followed by the esterification of the carboxylic acid.

G A 3-Aminophenylacetic Acid B N-Boc-3-aminophenylacetic Acid A->B Step 1: N-Boc Protection (Boc)₂O, Base C This compound B->C Step 2: Esterification MeOH, TMSCl

Diagram 1: Two-step synthesis of the core scaffold.

Step 1: N-Boc Protection of 3-Aminophenylacetic Acid

Causality and Experimental Choice: The protection of the aniline nitrogen is the critical first step. The Boc group is ideal due to its stability in basic and nucleophilic conditions, which are often employed in subsequent derivatization steps (e.g., ester hydrolysis or cross-coupling). The reaction is typically performed in a mixed aqueous-organic solvent system with a base like sodium carbonate. The base deprotonates the carboxylic acid, increasing its solubility in the aqueous phase, and neutralizes the acid byproduct generated from the reaction with di-tert-butyl dicarbonate ((Boc)₂O), driving the reaction to completion. Cooling the initial reaction mixture is crucial to control the exotherm upon addition of (Boc)₂O.

Protocol 1.1: Synthesis of N-Boc-3-aminophenylacetic Acid

Materials:

  • 3-Aminophenylacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Potassium bisulfate (KHSO₄) solution (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenylacetic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium carbonate (1.0 equiv) while stirring.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Purification:

    • Reduce the volume of the solvent in vacuo to remove the dioxane.

    • Cool the remaining aqueous layer in an ice bath and add ethyl acetate.

    • Acidify the mixture to pH ~4 by the slow addition of 1 M KHSO₄ solution.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

Data Presentation:

ParameterTypical Result
Yield 85-95%
Appearance White solid
Purity (by ¹H NMR) >95%
Reference [2]
Step 2: Methyl Esterification of N-Boc-3-aminophenylacetic Acid

Causality and Experimental Choice: Esterification of the N-Boc protected acid requires mild conditions to avoid premature cleavage of the acid-labile Boc group. While classic Fischer esterification using strong acids like H₂SO₄ is effective, it can lead to deprotection.[3] A superior method involves the use of trimethylchlorosilane (TMSCl) in methanol.[4] TMSCl reacts with methanol to generate HCl in situ. This provides the necessary acid catalysis for esterification while maintaining anhydrous conditions that favor product formation, all at room temperature, thus preserving the Boc group.

Protocol 1.2: Synthesis of this compound

Materials:

  • N-Boc-3-aminophenylacetic acid

  • Anhydrous methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend N-Boc-3-aminophenylacetic acid (1.0 equiv) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C.

  • Add TMSCl (2.0-3.0 equiv) dropwise via syringe. The solid should dissolve as the reaction progresses.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired methyl ester, often as a clear oil or low-melting solid.

Data Presentation:

ParameterTypical Result
Yield 90-98%
Appearance Colorless oil or white solid
Purity (by ¹H NMR) >97%
Reference [4]

Part 2: Synthetic Routes to Derivatives

The true utility of this compound lies in its capacity for further functionalization. Key strategies involve electrophilic substitution on the aromatic ring, transition-metal-catalyzed cross-coupling, and modifications following deprotection of the amine.

G A This compound B Halogenation (e.g., NBS) A->B C N-Deprotection (TFA) A->C D Halogenated Derivative B->D G Methyl 3-aminophenylacetate C->G E Suzuki Coupling D->E F Buchwald-Hartwig Amination D->F H N-Acylation / N-Sulfonylation G->H

Diagram 2: Major derivatization pathways.

Section 2.1: Aromatic Ring Functionalization via Palladium Cross-Coupling

Causality and Experimental Choice: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[5][6] To utilize these methods, a halide (typically Br or I) must first be installed on the aromatic ring to act as an oxidative addition partner for the palladium catalyst. For an N-Boc-aniline derivative, electrophilic bromination with N-Bromosuccinimide (NBS) is a mild and effective method. The NHBoc group is an ortho-, para-director, meaning bromination will preferentially occur at positions 2, 4, and 6. Careful control of stoichiometry can favor mono-bromination, primarily at the less sterically hindered para-position (position 4).

Protocol 2.1: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate, Water, Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 equiv) in one portion.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated Na₂S₂O₃ solution to quench any remaining bromine, then with water and brine.

    • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired brominated regioisomers.

Protocol 2.2: Suzuki-Miyaura Coupling of the Brominated Derivative

Causality and Experimental Choice: The Suzuki-Miyaura coupling reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and an organoboron reagent. The base is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphine ligands often giving superior results.

Materials:

  • Brominated this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a degassed mixture of the brominated starting material, arylboronic acid, and K₂CO₃ in a flask, add the dioxane/water solvent mixture.

  • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure deoxygenation.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry over MgSO₄.

    • Filter and concentrate the solution. Purify the residue by flash column chromatography.

Data Presentation:

Arylboronic AcidCatalystBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-92[8]
4-Methoxyphenyl-Pd(OAc)₂/SPhosCs₂CO₃88-95[9]
Section 2.2: Derivatization via N-Deprotection and Functionalization

Causality and Experimental Choice: The amino group is a primary site for introducing molecular diversity. The Boc group is designed for easy removal under acidic conditions.[10] Trifluoroacetic acid (TFA) is commonly used, often in a solvent like dichloromethane (DCM).[11][12] The reaction is typically fast and clean, proceeding at room temperature. The resulting amine is generated as its trifluoroacetate salt, which can be neutralized during work-up or used directly in subsequent reactions.

Protocol 2.3: N-Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equiv) in DCM.

  • Add TFA (5-10 equiv), typically as a 20-50% solution in DCM.

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.[13]

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Wash with brine, dry over MgSO₄, filter, and concentrate to yield the free amine, Methyl 3-aminophenylacetate.

Protocol 2.4: N-Acylation of Methyl 3-aminophenylacetate

Causality and Experimental Choice: N-acylation is a fundamental transformation for converting the free amine into amides, which are prevalent in pharmaceuticals.[14][15] The reaction is typically performed by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA. The base scavenges the HCl or carboxylic acid byproduct, preventing the protonation of the starting amine and driving the reaction forward.[16]

Materials:

  • Methyl 3-aminophenylacetate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous DCM

Procedure:

  • Dissolve Methyl 3-aminophenylacetate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC.

  • Work-up and Purification:

    • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • If necessary, purify the product by recrystallization or column chromatography.

Conclusion

This compound serves as a robust and adaptable platform for the synthesis of a wide array of complex organic molecules. The protocols detailed herein provide validated, step-by-step guidance for the preparation of the core scaffold and its subsequent diversification through powerful synthetic transformations like palladium-catalyzed cross-coupling and N-acylation. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these methods to accelerate their research and drug development programs.

References

Application Notes & Protocols: Methyl N-Boc-3-aminophenylacetate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl N-Boc-3-aminophenylacetate is a highly versatile and strategically important building block in modern organic synthesis. Its unique trifunctional nature—a nucleophilic aniline nitrogen protected by a labile Boc group, an electrophilic ester, and an activated methylene group, all attached to a benzene ring—provides multiple reaction handles for the construction of diverse and complex heterocyclic scaffolds. This guide details its application in the synthesis of key heterocyclic systems, including benzodiazepines, quinolines, and indoles. We provide in-depth mechanistic insights, field-proven experimental protocols, and data summaries to empower researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of this compound

This compound serves as an ideal starting material for building heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions while allowing for facile deprotection under mild acidic conditions, unmasking the key aniline nitrogen for cyclization. The methyl ester and the adjacent methylene group are precursors to the new ring system, participating in condensations, cyclizations, and annulations. This guide will explore its utility in constructing heterocycles of significant pharmacological interest.

Diagram: Structural Features of the Precursor

G cluster_0 This compound cluster_1 mol A Boc-Protected Amine: - Nucleophilic center - Site for deprotection/cyclization B Aromatic Ring: - Scaffold for annulation - Site for electrophilic substitution C Ester & Methylene Group: - Key components for ring formation - Electrophilic & nucleophilic potential

Caption: Key reactive sites of this compound.

Synthesis of 1,5-Benzodiazepine Scaffolds

The synthesis of 1,5-benzodiazepines from o-phenylenediamines is a well-established method.[1][2] While this compound is not a diamine, it provides the core aminophenyl structure required for the benzodiazepine ring. The strategy involves an intramolecular cyclization approach. The key steps are the deprotection of the Boc group followed by a condensation reaction that forms the seven-membered ring.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the Boc-protected amine is acylated with a suitable partner (e.g., an α,β-unsaturated acid chloride). Following acylation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The liberated aniline nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl chain in an intramolecular fashion. This cyclization, often promoted by a dehydrating agent, forges the seven-membered diazepine ring. The ester group of the original phenylacetate can be retained or modified depending on the synthetic design.

Diagram: General Workflow for Benzodiazepine Synthesis```dot

workflow start Methyl N-Boc-3- aminophenylacetate step1 1. Acylation (e.g., with R-COCl) start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 2. Boc Deprotection (e.g., TFA) intermediate1->step2 intermediate2 Free Amine Intermediate step2->intermediate2 step3 3. Intramolecular Cyclization intermediate2->step3 product 1,5-Benzodiazepine Derivative step3->product

Caption: Mechanistic pathway for quinoline formation.

Detailed Experimental Protocol

Protocol: Synthesis of a Methyl 4-hydroxy-2-methylquinoline-7-acetate

  • Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA (0.2 M) and stir at room temperature for 2 hours. Remove the solvent and excess acid under reduced pressure to obtain the crude amine salt.

  • Cyclization: To the crude amine salt, add ethyl acetoacetate (1.2 eq) and polyphosphoric acid (PPA) (10x by weight). Heat the mixture to 120-140 °C with vigorous stirring for 3-5 hours.

  • Work-up: Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution with a concentrated NaOH solution until a precipitate forms (pH ~7-8).

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the desired quinoline derivative.

Reactant Reagents Key Conditions Typical Yield Reference
Methyl 3-aminophenylacetateEthyl acetoacetate, PPA120-140 °C, 3-5h65-80%
Substituted AnilinesAlkyl vinyl ketones, InCl₃/SiO₂Microwave, solvent-free80-95%

Synthesis of Indoles via Bischler-Type Reactions

While the Fischer indole synthesis is classic, it requires a hydrazine precursor. A[3][4] more adaptable route for our substrate is a modification of the Bischler indole synthesis. This involves reacting the aniline derivative with an α-haloketone, followed by a cyclization and rearrangement.

Mechanistic Rationale

The synthesis starts with the deprotection of the Boc group. The resulting free amine is then alkylated with an α-haloketone (e.g., 2-chloro-1-phenylethanone) to form an α-aminoketone intermediate. This intermediate, upon heating in the presence of a strong acid catalyst, undergoes an intramolecular electrophilic aromatic substitution. The enol or enolate form of the ketone attacks the benzene ring ortho to the amino group, forming a five-membered ring. Subsequent dehydration leads to the indole scaffold. The position of the ester group on the final indole will depend on the cyclization regiochemistry.

Diagram: Bischler-Type Indole Synthesis Workflow

G Start This compound Step1 1. Boc Deprotection (TFA) Start->Step1 Intermediate1 Methyl 3-aminophenylacetate Step1->Intermediate1 Step2 2. N-Alkylation (α-haloketone, e.g., R-CO-CH₂Cl) Intermediate1->Step2 Intermediate2 α-Aminoketone Intermediate Step2->Intermediate2 Step3 3. Acid-Catalyzed Cyclization/Dehydration Intermediate2->Step3 Product Substituted Indole Product Step3->Product

Caption: Workflow for indole synthesis via Bischler-type reaction.

Detailed Experimental Protocol

Protocol: Synthesis of a Methyl (2-Aryl-1H-indol-6-yl)acetate

  • Deprotection: Prepare Methyl 3-aminophenylacetate from the N-Boc precursor as described in the quinoline synthesis protocol (Section 3.2, Step 1).

  • N-Alkylation: Dissolve the crude amine salt (1.0 eq) and an α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) in acetonitrile (0.3 M). Add potassium carbonate (2.5 eq) as a base. Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude α-aminoketone by column chromatography.

  • Cyclization: Add the purified α-aminoketone to a solution of concentrated sulfuric acid in glacial acetic acid (1:10 v/v) at 100 °C. Stir for 1 hour.

  • Final Work-up: Cool the reaction mixture and pour it onto ice water. Neutralize with aqueous ammonia. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final indole product by column chromatography.

Step Reactant Reagents Key Conditions Typical Yield
N-AlkylationMethyl 3-aminophenylacetateα-Haloketone, K₂CO₃Acetonitrile, Reflux, 6-8h75-90%
Cyclizationα-AminoketoneH₂SO₄ / Acetic Acid100 °C, 1h50-70%

Conclusion

This compound is a powerful and adaptable precursor for constructing a wide array of medicinally relevant heterocyclic compounds. By leveraging its distinct functional groups through well-established synthetic strategies such as intramolecular cyclization, Friedländer annulation, and Bischler-type reactions, researchers can efficiently access diverse molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for further exploration and application in drug discovery and development programs.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl N-Boc-3-aminophenylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and efficient synthesis.

Introduction: The Chemistry at Play

The synthesis of this compound involves the protection of the amino group of methyl 3-aminophenylacetate using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the presence of a moderately nucleophilic aromatic amine and a base-sensitive methyl ester group introduces several potential side reactions that can complicate the synthesis and purification process. Understanding the causality behind these experimental challenges is key to mastering this transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, even with excess Boc₂O. What's going on?

A1: The primary reason for incomplete reactions is the reduced nucleophilicity of the aniline nitrogen in your starting material, methyl 3-aminophenylacetate, compared to aliphatic amines.[1] To overcome this, the addition of a catalyst is often necessary.

  • Recommendation: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the aniline.[2][3]

Q2: I'm observing a significant amount of a less polar impurity by TLC. What could it be?

A2: This is a classic sign of di-Boc formation , where the nitrogen atom is acylated twice to form Methyl N,N-bis(tert-butoxycarbonyl)-3-aminophenylacetate. This is more likely to occur with prolonged reaction times, a large excess of Boc₂O, and in the presence of a strong base or a catalyst like DMAP.

Q3: My work-up is complete, but my NMR shows the loss of the methyl ester. Why did this happen?

A3: You are likely observing saponification (hydrolysis) of the methyl ester. This occurs if the reaction or work-up conditions are too basic, especially with the use of aqueous bases like sodium hydroxide or sodium bicarbonate in the presence of heat or extended reaction times.[4]

Q4: I've noticed an unexpected higher molecular weight peak in my LC-MS analysis. It's not the di-Boc product. What other possibilities are there?

A4: While less common under standard Boc protection conditions, the formation of a urea derivative is possible. This can happen if an isocyanate intermediate is formed in situ, which then reacts with a molecule of the starting amine.[5][6][7][8][9] This side reaction is more prevalent under harsher conditions or with specific activating agents.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.

Symptom Potential Cause Recommended Solution & Rationale
Low Conversion to Product 1. Insufficient activation of Boc₂O.2. Poor solubility of starting material.1. Add catalytic DMAP (1-5 mol%) : This will significantly accelerate the reaction with the less nucleophilic aniline.[2][3]2. Ensure complete dissolution : Use a co-solvent system if necessary (e.g., THF/acetonitrile) to ensure all starting material is in solution.
Formation of Di-Boc Impurity 1. Excess Boc₂O.2. Prolonged reaction time.3. Overly strong basic conditions.1. Use a slight excess of Boc₂O (1.1-1.2 equivalents) : This minimizes the chance of double addition.2. Monitor the reaction closely by TLC : Stop the reaction as soon as the starting material is consumed.3. Use a non-nucleophilic organic base : Triethylamine (TEA) is generally preferred over stronger or aqueous bases.
Presence of Carboxylic Acid Saponification of the methyl ester.1. Avoid strong aqueous bases (NaOH, K₂CO₃) : Use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).2. Perform the reaction at room temperature : Avoid heating if possible to minimize hydrolysis.3. Use anhydrous conditions : This will prevent water from participating in hydrolysis.
Difficult Purification Product and impurities have similar polarities.1. Optimize column chromatography : Use a shallow gradient of a less polar solvent system (e.g., ethyl acetate/hexanes) to improve separation.[10]2. Attempt recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) can be highly effective for removing minor impurities.[11]

Experimental Protocols

Protocol 1: Standard Boc Protection of Methyl 3-aminophenylacetate
  • Dissolution: In a round-bottom flask, dissolve methyl 3-aminophenylacetate (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise over 10 minutes.

  • Catalyst Addition (if needed): If the reaction is slow, add 4-dimethylaminopyridine (DMAP) (0.02 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess TEA and DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10]

Protocol 2: Troubleshooting - Minimizing Di-Boc Formation
  • Follow Protocol 1, but with the following modifications:

    • Use only 1.05 equivalents of Boc₂O .

    • Add the Boc₂O solution dropwise over 30 minutes.

    • Monitor the reaction by TLC every 30 minutes and quench immediately upon consumption of the starting material.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and key side reactions.

Boc Protection and Side Reactions start Methyl 3-aminophenylacetate + Boc₂O product This compound start->product Desired Reaction (TEA, cat. DMAP) di_boc Di-Boc Product start->di_boc Excess Boc₂O Prolonged Time urea Urea Dimer start->urea Isocyanate Intermediate (Harsher Conditions) hydrolysis N-Boc-3-aminophenylacetic Acid product->hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O)

Caption: Main reaction pathway and potential side reactions.

DMAP Catalysis boc2o Boc₂O intermediate N-Boc-DMAP⁺ (Highly Reactive) boc2o->intermediate + DMAP dmap DMAP product Product intermediate->product + Aniline aniline Methyl 3-aminophenylacetate

Caption: Catalytic cycle of DMAP in Boc protection.

Concluding Remarks

The successful synthesis of this compound is readily achievable with careful control of reaction conditions. By understanding the nucleophilicity of the starting material and the potential for side reactions such as di-Boc formation and ester hydrolysis, researchers can optimize their procedures to obtain high yields of the desired product. The use of catalytic DMAP is a powerful tool for this transformation, but it must be employed judiciously to avoid over-reaction. We trust this guide will serve as a valuable resource in your synthetic endeavors.

References

Technical Support Center: Synthesis of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl N-Boc-3-aminophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-Boc protection. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-Boc protection of Methyl 3-aminophenylacetate?

The synthesis of this compound involves the protection of the primary aromatic amine of Methyl 3-aminophenylacetate using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction converts the nucleophilic amine into a less reactive carbamate.[1] This transformation is crucial in multi-step syntheses to prevent the amine from participating in undesired side reactions.[2]

The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of (Boc)₂O.[1] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction.[1]

Troubleshooting Guide: Low Yield and Incomplete Reactions

Low or inconsistent yields are among the most frequently reported issues in the synthesis of this compound. The reduced nucleophilicity of the aromatic amine in the starting material is a primary contributing factor.

Q2: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

An incomplete reaction is often a result of insufficient activation of the reactants or suboptimal reaction conditions. Aromatic amines, such as the one in Methyl 3-aminophenylacetate, are less nucleophilic than aliphatic amines, which can lead to sluggish reactions.[3]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-50°C can provide the necessary activation energy to overcome the reaction barrier.[4] However, excessive heat should be avoided to minimize potential side reactions.

  • Incorporate a Catalyst: The addition of a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive intermediate.[4]

  • Optimize Your Solvent Choice: While common solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used, consider alternatives. Acetonitrile has been shown to be an effective solvent for Boc protections.[4] For poorly soluble starting materials, a co-solvent system may be beneficial.

  • Extend the Reaction Time: Due to the lower reactivity of the aromatic amine, a longer reaction time (e.g., 12-24 hours) may be necessary to achieve full conversion.[5] Monitor the reaction progress by TLC until the starting material is no longer visible.

Experimental Protocol: Catalytic DMAP for Improved Yield

  • Dissolution: Dissolve Methyl 3-aminophenylacetate (1.0 equiv) in anhydrous DCM or acetonitrile.

  • Base and Catalyst Addition: Add triethylamine (TEA) (1.5 equiv) and DMAP (0.1 equiv) to the solution and stir for 10 minutes.

  • Reagent Addition: Slowly add (Boc)₂O (1.2 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q3: I'm observing the formation of multiple products in my reaction mixture. What are the potential side reactions, and how can I suppress them?

The presence of multiple spots on your TLC plate, other than your starting material and desired product, indicates the occurrence of side reactions. For this specific synthesis, there are two primary side reactions of concern:

  • Di-Boc Formation: The formation of a di-Boc protected amine can occur, especially under forcing conditions or with an excess of (Boc)₂O. This side product is generally more nonpolar than the desired mono-Boc product.

  • Ester Hydrolysis: If your reaction conditions are too basic (e.g., using a strong base like NaOH in the presence of water), you risk hydrolyzing the methyl ester of your starting material or product to the corresponding carboxylic acid.[6]

Strategies to Minimize Side Reactions:

Side ReactionMitigation Strategy
Di-Boc Formation Use a stoichiometric amount of (Boc)₂O (1.1-1.2 equivalents). Carefully monitor the reaction progress and stop it once the starting material is consumed.
Ester Hydrolysis Avoid strong aqueous bases like NaOH or LiOH. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) under anhydrous conditions.

Purification Challenges

Q4: I'm having difficulty purifying my this compound. What are the best practices for purification?

Purification of N-Boc protected amino acid esters is typically achieved through flash column chromatography on silica gel.[7]

Recommended Purification Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[7]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent system.[7]

  • Elution Gradient: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30% ethyl acetate). The desired product is moderately polar and should elute in the mid-polarity range.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light if the compound is UV active).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]

Troubleshooting Purification Issues:

  • Co-eluting Impurities: If impurities are co-eluting with your product, consider using a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) to alter the selectivity of the separation.

  • Product Streaking on the Column: This can be due to overloading the column or the presence of acidic impurities. Try loading less material or pre-treating your crude product with a mild base wash during work-up to remove any acidic byproducts.

Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams have been generated.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine Methyl 3-aminophenylacetate Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Attacks Boc2O (Boc)₂O Boc2O->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse & Deprotonation Tetrahedral_Intermediate->Collapse Product This compound Collapse->Product Byproducts t-BuOH + CO₂ Collapse->Byproducts Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is the reaction temperature optimized? Start->Check_Temp Increase_Temp Action: Increase temperature to 40-50°C Check_Temp->Increase_Temp No Check_Catalyst Is a catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_DMAP Action: Add 0.1 eq. DMAP Check_Catalyst->Add_DMAP No Check_Time Has the reaction run long enough? Check_Catalyst->Check_Time Yes Add_DMAP->Check_Time Increase_Time Action: Extend reaction time to 12-24h Check_Time->Increase_Time No Check_Side_Reactions Are side products observed? Check_Time->Check_Side_Reactions Yes Increase_Time->Check_Side_Reactions Optimize_Stoichiometry Action: Use 1.1-1.2 eq. (Boc)₂O Check_Side_Reactions->Optimize_Stoichiometry Di-Boc observed Check_Base Is the base appropriate? Check_Side_Reactions->Check_Base Ester hydrolysis observed End Improved Yield Check_Side_Reactions->End No Optimize_Stoichiometry->End Use_Organic_Base Action: Use TEA or DIPEA Check_Base->Use_Organic_Base Use_Organic_Base->End

References

Technical Support Center: Overcoming Challenges in the Purification of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl N-Boc-3-aminophenylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect after the N-Boc protection of methyl 3-aminophenylacetate?

A1: The primary impurities arise from the reactants and potential side reactions. These typically include:

  • Unreacted Methyl 3-aminophenylacetate: The starting material may not fully react, especially if the reaction conditions are not optimized.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Excess (Boc)₂O is often used to drive the reaction to completion.

  • tert-Butanol: A byproduct of the reaction between (Boc)₂O and the amine.

  • Di-Boc protected aniline: Although less common with anilines compared to aliphatic amines, double protection on the nitrogen is a possibility.

  • Urea byproducts: If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in related steps, dicyclohexylurea (DCU) can be a persistent impurity.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: It is not uncommon for N-Boc protected amino acid esters to present as oils or amorphous solids, especially if residual solvent or impurities are present. If direct crystallization is failing, column chromatography is the recommended next step to isolate the pure product, which may then be induced to crystallize.

Q3: How can I effectively visualize this compound and its related impurities on a TLC plate?

A3: this compound is UV active due to the phenyl ring, so it can be visualized under a UV lamp at 254 nm.[1] For more sensitive detection and to visualize non-UV active impurities like tert-butanol, specific stains are highly effective:

  • Ninhydrin Stain: This is excellent for detecting the primary amine of the starting material, methyl 3-aminophenylacetate. Upon heating, it can also visualize the Boc-protected product, as the Boc group can be cleaved under the acidic and high-temperature conditions of staining, revealing the amine.[2][3]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that can visualize a wide range of organic compounds. It is particularly useful for identifying compounds with oxidizable functional groups.

  • p-Anisaldehyde Stain: This stain is effective for visualizing carbamates and other functional groups, often yielding distinct colors that can help differentiate between spots.

Q4: Is this compound stable to silica gel chromatography?

A4: The N-Boc protecting group is generally stable under neutral conditions, making silica gel chromatography a viable purification method.[4] However, the Boc group is sensitive to acid.[4] Prolonged exposure to acidic conditions, which can sometimes be present on standard silica gel, should be minimized. If instability is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).

II. Troubleshooting Guide: Column Chromatography

This guide provides solutions to common issues encountered during the purification of this compound by column chromatography.

Problem 1: Poor Separation of the Product from Unreacted Starting Material.
  • Possible Cause: The polarity of the eluent is too high, causing both compounds to elute together.

  • Solution: Decrease the polarity of the mobile phase. A gradient elution is often effective. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes). This will allow the less polar product to separate from the more polar starting amine.

Problem 2: The Product is Eluting Very Slowly or Tailing Significantly.
  • Possible Cause 1: The eluent is not polar enough.

  • Solution 1: Gradually increase the polarity of the mobile phase. If you are already using a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like methanol (0.5-2%).

  • Possible Cause 2: Interaction with acidic sites on the silica gel.

  • Solution 2: As mentioned in the FAQs, add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica gel and reduce tailing.

Problem 3: The Product Cannot Be Found in Any Fractions.
  • Possible Cause 1: The compound is not eluting from the column.

  • Solution 1: After running your planned gradient, flush the column with a very polar solvent system (e.g., 10% methanol in dichloromethane) to elute any highly retained compounds.

  • Possible Cause 2: The compound is unstable on silica gel and has decomposed.

  • Solution 2: Before running a large-scale column, perform a small-scale stability test. Spot the crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots appear, indicating decomposition. If decomposition is observed, consider an alternative purification method like recrystallization or using a different stationary phase like alumina.

Visualizing the Troubleshooting Logic for Column Chromatography

G cluster_troubleshooting Troubleshooting start Start Purification tlc Run TLC to Determine Eluent start->tlc column Perform Column Chromatography tlc->column analysis Analyze Fractions by TLC column->analysis poor_sep Poor Separation analysis->poor_sep Issue slow_elution Slow Elution / Tailing analysis->slow_elution Issue no_product No Product Found analysis->no_product Issue dec_polarity Decrease Eluent Polarity poor_sep->dec_polarity Solution inc_polarity Increase Eluent Polarity slow_elution->inc_polarity Solution add_base Add Triethylamine to Eluent slow_elution->add_base Solution flush_column Flush with Polar Solvent no_product->flush_column Solution check_stability Check Silica Stability no_product->check_stability Solution dec_polarity->column inc_polarity->column add_base->column flush_column->analysis check_stability->start Consider Recrystallization

Caption: Troubleshooting workflow for column chromatography.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.

1. Preparation:

  • Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or your starting eluent.
  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution:

  • Begin eluting with your starting non-polar solvent system.
  • Collect fractions and monitor them by TLC.
  • Gradually increase the polarity of the eluent (e.g., in 5% increments of ethyl acetate) to elute your product. The starting material, being more polar, will elute later.

4. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

If the purified product from column chromatography is an oil or if you are attempting to purify a solid crude product, recrystallization can be an effective method.

1. Solvent Screening:

  • Test the solubility of your product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the product when hot but not when cold.
  • Common solvent systems for similar compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

2. Recrystallization Procedure:

  • Dissolve the crude or column-purified product in a minimal amount of the chosen hot solvent.
  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides typical data for the purification of N-Boc protected anilines, which can be used as a benchmark for your experiments.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Flash Column Chromatography70-85%>98%75-90%
Recrystallization>90%>99.5%80-95%

IV. References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007. --INVALID-LINK--

  • Bhattacharya, S.; et al. Synthesis, characterization and evaluation of a novel carrier for solid phase peptide synthesis. Der Pharma Chemica, 2011 , 3 (3), 174-188. --INVALID-LINK--

  • Sejer, D. Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow, 2008 . --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13054266, Methyl 3-aminophenylacetate. --INVALID-LINK--

  • VanVeller, B. VanVeller Lab Resources. University of Copenhagen. --INVALID-LINK--

  • LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71651109, this compound. --INVALID-LINK--

  • Szewczyk, M.; et al. Supporting Information for Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Royal Society of Chemistry. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Methyl 3-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of methyl 3-aminophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this common synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of methyl 3-aminophenylacetate incomplete?

Several factors can lead to an incomplete reaction:

  • Low Nucleophilicity of the Aniline: Aromatic amines, like the one in methyl 3-aminophenylacetate, are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can result in a sluggish reaction with di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

  • Inappropriate Solvent or Solubility Issues: The starting material must be fully dissolved for the reaction to proceed efficiently. Poor solubility can dramatically slow down the reaction rate.[3]

  • Suboptimal Stoichiometry: An insufficient amount of Boc anhydride will naturally lead to incomplete conversion.

  • Ineffective or Absent Base: While not always essential, a base is often used to neutralize the acidic byproducts and drive the reaction to completion.[3][4] For a weakly nucleophilic aniline, the choice of base can be critical.

  • Low Reaction Temperature: The reaction may be too slow at room temperature to go to completion in a reasonable timeframe.[5]

Q2: I'm observing multiple spots on my TLC. What are the possible side products?

Common side products in Boc protection reactions include:

  • Di-Boc Protected Amine: While less common with sterically hindered anilines, it's possible under forcing conditions.

  • Urea Derivatives: Formation of urea can occur, especially if a base like 4-dimethylaminopyridine (DMAP) is used under certain conditions.[3][6]

  • Isocyanate Formation: This can also be a side reaction promoted by certain bases.[3][6]

  • Hydrolysis of the Ester: Although the ester group in methyl 3-aminophenylacetate is generally stable under typical Boc protection conditions, prolonged reaction times with strong bases or aqueous basic workups could lead to some hydrolysis to the corresponding carboxylic acid.

Q3: Is a base necessary for the Boc protection of methyl 3-aminophenylacetate?

A base is not strictly required for the reaction to proceed, as the amine itself can act as a base, or the tert-butoxide generated from the breakdown of the tert-butyl carbonate leaving group can deprotonate the ammonium intermediate.[4][7] However, for less reactive aromatic amines, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to accelerate the reaction by neutralizing the intermediate.[4][8]

Q4: What is the best solvent for this reaction?

The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used.[9] Interestingly, alcoholic solvents like methanol have been shown to significantly enhance the rate of Boc protection for aromatic amines, even without a base.[2] This catalytic effect is a key consideration for optimizing your reaction.

Q5: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method.[10][11] The Boc-protected product will be less polar than the starting amine and will have a higher Rf value. Use a co-spot (a lane where both the starting material and reaction mixture are spotted) to confidently identify the starting material spot.[11] Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective visualization techniques.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Problem 1: Low to No Conversion of Starting Material
  • Observation: TLC analysis shows predominantly the starting material spot after several hours.

  • Troubleshooting Workflow:

    G start Low/No Conversion Observed check_solubility Is the starting material fully dissolved? start->check_solubility check_reagents Verify Boc₂O quality and stoichiometry (1.1-1.5 eq). check_solubility->check_reagents Yes change_solvent Switch to a more effective solvent (e.g., Methanol, THF). check_solubility->change_solvent No increase_temp Increase reaction temperature to 40-50 °C. check_reagents->increase_temp add_base Add a non-nucleophilic base (e.g., TEA, 1.2 eq). increase_temp->add_base success Reaction proceeds to completion. increase_temp->success If reaction proceeds add_base->change_solvent If still slow add_base->success failure Still low conversion. Re-evaluate strategy. add_base->failure If no improvement change_solvent->success

    Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of an Unknown, More Polar Byproduct
  • Observation: A new spot with a lower Rf than the starting amine appears on the TLC plate.

  • Potential Cause & Solution: This could be the carboxylic acid from ester hydrolysis, especially if using a strong base like NaOH or a prolonged aqueous workup.

    • Confirmation: Use LC-MS to check for the mass of the hydrolyzed product.

    • Solution: Use a non-aqueous workup. If a base is needed for the reaction, opt for an organic-soluble, non-nucleophilic base like TEA or DIPEA instead of inorganic bases like NaOH or K₂CO₃.

Problem 3: Product Streaking on Silica Gel During Purification
  • Observation: During column chromatography, the product elutes as a broad, streaking band.

  • Potential Cause & Solution: Residual acidic impurities or the inherent basicity of any unreacted amine can cause streaking on silica gel.[12]

    • Solution: Before loading the column, flush it with the eluent system containing a small amount (0.5-1%) of triethylamine.[12] This will neutralize the acidic sites on the silica gel and lead to sharper peaks. Alternatively, a mild aqueous bicarbonate wash of the crude product before chromatography can help remove acidic byproducts.

Optimized Experimental Protocols

Protocol 1: Standard Conditions with Base

This protocol is a reliable starting point for the Boc protection of methyl 3-aminophenylacetate.

  • Dissolution: Dissolve methyl 3-aminophenylacetate (1.0 eq) in tetrahydrofuran (THF, ~0.2 M).

  • Reagent Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC every 1-2 hours. If the reaction is sluggish, gently heat to 40 °C.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Accelerated Method Using Methanol

Based on literature suggesting alcoholic solvents can accelerate the reaction for aromatic amines, this protocol offers a potentially faster and base-free alternative.[2]

  • Dissolution: Dissolve methyl 3-aminophenylacetate (1.0 eq) in methanol (~0.2 M).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster under these conditions. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If needed, dissolve in a suitable solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Further purification can be done by recrystallization or column chromatography.

Data Summary Table
ParameterProtocol 1 (Standard)Protocol 2 (Methanol)Rationale
Solvent Tetrahydrofuran (THF)MethanolMethanol can catalytically accelerate the reaction for aromatic amines.[2]
Base Triethylamine (1.2 eq)NoneBase neutralizes acidic byproducts; may not be needed in methanol.[2]
Boc₂O 1.1 eq1.1 eqA slight excess ensures complete consumption of the starting material.
Temperature Room Temp to 40 °CRoom TemperatureIncreased temperature may be needed for less reactive substrates.
Typical Time 4-12 hours1-4 hoursThe catalytic effect of methanol can significantly reduce reaction time.

Reaction Monitoring Workflow

References

Troubleshooting incomplete reactions in the synthesis of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl N-Boc-3-aminophenylacetate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this synthesis and achieve optimal results.

Troubleshooting Guide: Incomplete Reactions

One of the most common challenges encountered in the synthesis of this compound is an incomplete reaction, leading to low yields of the desired product. This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted Methyl 3-aminophenylacetate. What are the likely causes?

An incomplete reaction is often multifactorial. The primary culprits to investigate are related to reagent quality, reaction conditions, and the inherent reactivity of the starting material.

Initial Diagnostic Workflow:

cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues cluster_substrate Substrate-Related Issues Start Incomplete Reaction Observed Reagent_Quality Assess Reagent Quality Start->Reagent_Quality Reaction_Conditions Evaluate Reaction Conditions Start->Reaction_Conditions Substrate_Reactivity Consider Substrate Reactivity Start->Substrate_Reactivity Boc_Anhydride Boc Anhydride Degradation? Reagent_Quality->Boc_Anhydride Check Solvent_Purity Anhydrous Solvent? Reagent_Quality->Solvent_Purity Verify Base_Choice Appropriate Base? Reagent_Quality->Base_Choice Confirm Temperature Optimal Temperature? Reaction_Conditions->Temperature Check Reaction_Time Sufficient Reaction Time? Reaction_Conditions->Reaction_Time Verify Concentration Correct Concentration? Reaction_Conditions->Concentration Confirm Amine_Nucleophilicity Low Amine Nucleophilicity? Substrate_Reactivity->Amine_Nucleophilicity Consider Solution Problem Resolved Boc_Anhydride->Solution Use fresh Boc Anhydride Solvent_Purity->Solution Use anhydrous solvent Base_Choice->Solution Optimize base Temperature->Solution Adjust temperature Reaction_Time->Solution Increase time Concentration->Solution Adjust concentration Amine_Nucleophilicity->Solution Use catalyst/Optimize conditions Incomplete_Reaction Persistent Incomplete Reaction Catalyst Use a Catalyst Incomplete_Reaction->Catalyst Solvent_System Change Solvent System Incomplete_Reaction->Solvent_System Alternative_Reagent Alternative Boc-donating Reagent Incomplete_Reaction->Alternative_Reagent Success Successful Synthesis Catalyst->Success e.g., DMAP, Iodine Solvent_System->Success e.g., Alcoholic solvent Alternative_Reagent->Success e.g., Boc-ON

Technical Support Center: Boc Protection of Methyl 3-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Alternative bases for the Boc protection of methyl 3-aminophenylacetate.

Welcome to the technical support guide for the N-Boc protection of methyl 3-aminophenylacetate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate the specific challenges associated with this transformation, ensuring successful and reproducible outcomes.

The Boc protection of methyl 3-aminophenylacetate presents a classic chemical selectivity challenge. The substrate contains two key functionalities: a weakly nucleophilic aromatic amine and a base-labile methyl ester. The aniline's reduced reactivity, a consequence of the electron-withdrawing nature of the phenylacetate group, often necessitates forcing conditions or catalytic activation to achieve efficient protection.[1][2] However, these conditions can easily lead to the saponification (hydrolysis) of the methyl ester, a common and often yield-limiting side reaction.

This guide focuses on the strategic selection of alternative bases to navigate this fine balance, enabling high-yield synthesis of the desired product, methyl N-(tert-butoxycarbonyl)-3-aminophenylacetate.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Q1: My reaction is extremely slow, and after several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?

A1: This is the most common issue and stems directly from the low nucleophilicity of the 3-amino group on the phenylacetate ring. Standard conditions that work well for aliphatic amines or electron-rich anilines are often insufficient here.

  • Causality: The amine's lone pair is delocalized into the aromatic ring, reducing its availability to attack the di-tert-butyl dicarbonate (Boc₂O). While a base like triethylamine (TEA) is often used to neutralize the acidic byproduct, it does little to enhance the intrinsic reactivity of the amine itself.[4][5]

  • Solutions & Rationale:

    • Introduce a Nucleophilic Catalyst: Add 4-(dimethylamino)pyridine (DMAP) at a catalytic loading (5-10 mol%). DMAP is a hyper-nucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate.[6] This intermediate is much more electrophilic and readily attacked by the weakly nucleophilic aniline, dramatically accelerating the reaction.[7]

    • Switch to a Non-Nucleophilic Organic Base: Replace triethylamine (TEA) with a more hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[8] While not a catalyst, its slightly higher basicity compared to TEA can help drive the reaction, and its steric bulk prevents it from causing unwanted side reactions.

    • Moderate Temperature Increase: Gently warming the reaction to 40-50 °C can increase the reaction rate. However, this must be done cautiously and monitored closely, as prolonged heating can promote ester hydrolysis, especially if a stronger base is present.

Q2: My work-up and NMR analysis reveal a significant amount of a carboxylic acid byproduct, and I've lost the methyl ester signal. What happened?

A2: You have encountered saponification, the base-mediated hydrolysis of your methyl ester. This is the primary competing reaction pathway you must control.

  • Causality: The ester functional group is susceptible to hydrolysis under basic conditions. While strong inorganic bases like sodium hydroxide (NaOH) are obvious culprits, even common organic bases like TEA can promote slow hydrolysis, especially with extended reaction times, elevated temperatures, or the presence of water.[7]

  • Solutions & Rationale:

    • Use a Mild Inorganic Base in a Biphasic System: The most robust solution is to switch from an organic amine base to a milder inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[9][10][11] These bases are strong enough to act as acid scavengers but are generally not basic enough to cause rapid ester hydrolysis. This reaction is best performed in a biphasic solvent system (e.g., THF/water or Dichloromethane/water) to bring all reactants into contact.

    • Strict Temperature Control: If using an organic base, ensure the reaction is run at room temperature or below (0 °C to RT). Avoid any heating.

    • Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to minimize the ester's exposure to the basic environment.

Q3: I'm using catalytic DMAP, and while the reaction is fast, my LC-MS shows several unexpected side products. Why?

A3: While DMAP is an excellent catalyst, it can also promote unintended reaction pathways if not used judiciously.

  • Causality: The highly reactive N-Boc-pyridinium intermediate formed with DMAP can sometimes react with other nucleophiles or participate in unexpected cyclization or rearrangement pathways, particularly with complex substrates.[12][13] Furthermore, using an excess of Boc₂O and base can sometimes lead to the formation of an N,N-di-Boc product, although this is less common for anilines.[14]

  • Solutions & Rationale:

    • Ensure DMAP is Catalytic: Use only 5-10 mol% of DMAP. Using stoichiometric amounts is unnecessary and increases the risk of side reactions.

    • Control Stoichiometry: Use a modest excess of Boc₂O (1.1-1.2 equivalents). A large excess can lead to side product formation.

    • Alternative Activation: If DMAP proves problematic, consider catalyst-free conditions in an aqueous system, though this may require longer reaction times.[15]

Frequently Asked Questions (FAQs)

Q1: Why is a base needed at all for Boc protection?

A1: A base in a Boc protection reaction serves two primary functions. First, the reaction of an amine with Boc₂O produces one equivalent of tert-butoxycarboxylic acid, which quickly decomposes to tert-butanol and carbon dioxide.[4][16] The reaction also generates an acidic proton on the newly formed carbamate nitrogen. A base neutralizes this acidity, preventing the protonation of the starting amine (which would render it unreactive) and helping to drive the reaction to completion.[5] While highly nucleophilic amines can sometimes be protected without an added base, a weakly nucleophilic amine like methyl 3-aminophenylacetate requires a base to ensure efficient conversion.[4]

Q2: What are the main pros and cons of using organic vs. inorganic bases for this specific substrate?

A2: The choice is critical and depends on balancing reactivity with potential side reactions.

  • Organic Bases (e.g., TEA, DIPEA):

    • Pros: Excellent solubility in common organic solvents (THF, DCM, ACN), leading to homogeneous reaction mixtures.

    • Cons: Can be difficult to remove during work-up, requiring acidic washes. More importantly, they can be nucleophilic enough to slowly promote ester hydrolysis, especially at elevated temperatures.[7]

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃):

    • Pros: Significantly reduce the risk of ester hydrolysis due to their milder basicity.[17] They are easily removed during aqueous work-up.

    • Cons: Poor solubility in most organic solvents, necessitating the use of biphasic solvent systems (e.g., THF/water) which can sometimes lead to slower reaction rates.

Q3: Can this reaction be performed under catalyst-free conditions?

A3: While catalyst-free Boc protections have been successfully developed, particularly in aqueous media, they are most effective for more nucleophilic amines.[18] For a substrate as electron-deficient as methyl 3-aminophenylacetate, a catalyst-free approach is likely to be impractically slow, resulting in incomplete conversion even after prolonged reaction times. For this specific transformation, catalytic activation with DMAP or the use of a well-chosen base is highly recommended for efficient synthesis.

Comparative Analysis of Alternative Bases

The table below summarizes the properties and suitability of various bases for the Boc protection of methyl 3-aminophenylacetate.

BasepKa (Conjugate Acid)TypeRecommended ConditionsAdvantages for this SubstrateDisadvantages for this Substrate
Triethylamine (TEA) ~10.75Organic1.2 eq, THF or DCM, RTGood solubility in organic solvents.Can be too slow; may cause some ester hydrolysis over long periods.
DIPEA (Hünig's Base) ~10.75Organic (Non-nucleophilic)1.2 eq, THF or DCM, RTSterically hindered, reducing nucleophilic side reactions.[8]More expensive; similar basicity to TEA.
Sodium Bicarbonate (NaHCO₃) ~10.3 (for H₂CO₃)Inorganic2-3 eq, THF/Water, RTExcellent for preventing ester hydrolysis; easy to remove.[9]Requires a biphasic system; can be slow.
Potassium Carbonate (K₂CO₃) ~10.3 (for HCO₃⁻)[10]Inorganic2-3 eq, THF/Water, RTSlightly stronger base than NaHCO₃, potentially faster reaction.Higher basicity poses a slightly greater risk of hydrolysis than NaHCO₃.
DMAP (Catalytic) ~9.7Organic (Catalyst)0.1 eq with 1.2 eq TEADramatically increases reaction rate for the weak nucleophile.[7][19]Can promote side reactions if not used catalytically.[13]
Reaction Mechanism & Catalytic Cycle Diagrams

The following diagrams illustrate the key chemical transformations.

Boc_Protection cluster_main Base-Mediated Boc Protection Amine R-NH₂ (Methyl 3-aminophenylacetate) Intermediate R-NH₂⁺-(C=O)O-tBu (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc (Protected Product) Intermediate->Product Byproduct tBuO⁻ + CO₂ + H-Base⁺ Intermediate->Byproduct Decomposition Base Base: Base->Intermediate Deprotonation DMAP_Cycle cluster_dmap DMAP Catalytic Cycle DMAP DMAP Active_Intermediate [Boc-DMAP]⁺ (Highly Reactive Intermediate) DMAP->Active_Intermediate + (Boc)₂O Boc2O (Boc)₂O Product R-NH-Boc Active_Intermediate->Product + R-NH₂ Amine R-NH₂ Product->DMAP Releases Catalyst

References

Technical Support Center: Optimizing Solvent Systems for the Chromatography of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl N-Boc-3-aminophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to explain the scientific principles behind our recommendations, empowering you to make informed decisions and troubleshoot effectively.

Introduction: Understanding the Molecule

This compound is a moderately polar compound, with its behavior in chromatography governed by the interplay of its key structural features: the aromatic ring, the methyl ester, and the N-Boc protecting group. The basicity of the secondary amine is significantly attenuated by the electron-withdrawing Boc group, yet it can still interact with active sites on stationary phases, such as silanol groups on silica gel, leading to common purification challenges. Understanding these properties is the first step toward developing a robust and efficient purification method.

Troubleshooting Guide: From Tailing Peaks to Compound Degradation

This section addresses the most frequent issues encountered during the chromatographic purification of this compound in a question-and-answer format.

Question 1: Why is my peak tailing in normal-phase chromatography on silica gel, and how can I fix it?

Answer:

Peak tailing is a common issue when purifying amine-containing compounds on silica gel and is often caused by secondary interactions between the weakly basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface.[1] This interaction slows down a portion of the analyte molecules, causing them to elute more slowly and creating a "tail."

Root Cause Analysis and Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the lone pair of electrons on the nitrogen of the Boc-protected amine and the acidic silanol groups of the stationary phase.

  • Solution 1: Addition of a Basic Modifier: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.[2] These modifiers act as silanol suppressors by competitively binding to the active sites on the silica, thereby preventing your compound from interacting with them.

    • Experimental Protocol: Deactivating Silica Gel with Triethylamine

      • Solvent Preparation: Prepare your chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Add 0.1-1% triethylamine (v/v) to this mixture.

      • TLC Analysis: Before running a column, perform a Thin Layer Chromatography (TLC) analysis with and without the TEA to observe the improvement in the spot shape.

      • Column Chromatography: When running the column, use the eluent containing TEA throughout the entire purification process, from packing the column to elution.

  • Solution 2: Use of Deactivated Silica: For particularly sensitive compounds, using a commercially available deactivated silica gel or end-capped silica can reduce the number of available silanol groups.

Question 2: My compound appears to be degrading on the column. How can I confirm this and prevent it?

Answer:

Degradation of N-Boc protected amines on silica gel is a known issue.[3][4] The acidic nature of silica gel can catalyze the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially with prolonged exposure or when using certain solvents.[3][5]

Confirmation and Prevention Strategies:

  • Confirmation with 2D TLC: To confirm on-column degradation, you can perform a two-dimensional TLC.

    • Spot your compound on a TLC plate and run it in a suitable solvent system.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see an additional spot corresponding to the deprotected amine.

  • Prevention:

    • Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography is preferred over gravity chromatography).

    • Neutralize the Silica: As mentioned for peak tailing, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel.[2]

    • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propylated silica.

Question 3: I am struggling to get good separation between my product and a closely eluting impurity. What are my options?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of the solvent system and potentially the stationary phase.

Strategies for Improving Resolution:

  • Optimize the Solvent System:

    • Adjust Polarity: For normal-phase chromatography, if your compound has an Rf of 0.2-0.3 on TLC, this is a good starting point for column chromatography.[2] If the separation is poor, try slightly decreasing the polarity of the eluent to increase the retention and allow for better separation.

    • Change Solvent Selectivity: If adjusting polarity is not effective, change the solvents used. Different solvents interact with the analyte and stationary phase in different ways. For example, replacing ethyl acetate with a mixture of dichloromethane and acetone can alter the selectivity and improve separation.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds that are close in polarity. For flash chromatography, this can be done stepwise, starting with a less polar solvent system and incrementally increasing the proportion of the more polar solvent.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or when high purity is required, HPLC is the method of choice. A reversed-phase C18 column is a good starting point.

    • Experimental Protocol: Initial HPLC Method Development (Reversed-Phase)

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to ensure the compound is protonated and to improve peak shape). Note: Trifluoroacetic acid (TFA) can be used but may cause partial deprotection of the Boc group upon concentration of the fractions.[6]

      • Mobile Phase B: Acetonitrile or Methanol

      • Gradient: Start with a scout gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution conditions.

      • Optimization: Once the elution window is known, a shallower gradient can be used to improve the resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A1: A good starting point for moderately polar compounds like this is a binary mixture of a non-polar and a polar solvent. The most common and effective system is ethyl acetate in hexanes .[7]

  • Screening Protocol:

    • Start by testing a 20% ethyl acetate in hexanes mixture on TLC.

    • Adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.35.

    • If the compound is not moving from the baseline, increase the polarity by switching to a stronger solvent system like methanol in dichloromethane . A starting point could be 1-5% methanol in dichloromethane.

    • Remember to add 0.1-1% triethylamine to your final solvent system to prevent peak tailing and potential deprotection.[2]

Solvent System Typical Ratio Comments
Ethyl Acetate / Hexanes10-50% EtOAcExcellent starting point for many N-Boc protected amino esters.
Dichloromethane / Methanol1-10% MeOHFor more polar compounds or when solubility in hexanes is an issue.
Dichloromethane / Acetone10-40% AcetoneOffers different selectivity compared to ethyl acetate.

Q2: When should I consider using reversed-phase chromatography?

A2: Reversed-phase chromatography is an excellent alternative or a complementary technique to normal-phase, particularly in the following scenarios:

  • High Polarity Impurities: If your crude product contains very polar impurities that are difficult to remove in normal-phase (they stick to the baseline), these will elute first in reversed-phase, leading to a good separation.

  • Final Purification for High Purity: Reversed-phase HPLC is the gold standard for achieving high purity (>99%) for pharmaceutical intermediates.

  • Compound Instability on Silica: If you observe significant degradation of your compound on silica gel, switching to a reversed-phase C18 column is a good solution.

Q3: How do I prepare my sample for injection onto an HPLC column?

A3: Proper sample preparation is crucial for good chromatography and to avoid damaging the column.

  • Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition. If the sample is not soluble, use a stronger solvent but inject the smallest possible volume.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.

Q4: Can I perform a chiral separation of this compound?

A4: Yes, chiral separation is often required for amino acid derivatives in drug development. High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common method.[8]

  • Recommended Approach:

    • Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® or Chiralcel® series), are highly effective for the separation of amino acid derivatives.[9][10]

    • Mobile Phase: For normal-phase chiral chromatography, mixtures of hexanes (or heptane) and an alcohol (isopropanol or ethanol) are typically used. Mobile phase additives like acids (e.g., ethanesulfonic acid) can significantly improve selectivity.[9] For reversed-phase chiral chromatography, mixtures of water (with a pH modifier) and acetonitrile or methanol are used.

Visualizing the Workflow

A systematic approach to solvent system selection is key to efficient method development.

Solvent_Selection_Funnel cluster_0 Step 1: Initial Screening (TLC) cluster_1 Step 2: Optimization cluster_2 Step 3: Troubleshooting TLC TLC with EtOAc/Hexanes (2:8) Result1 Rf between 0.2-0.35? TLC->Result1 Adjust Adjust EtOAc/Hexanes Ratio Result1->Adjust No Switch Switch to DCM/MeOH Proceed Result1->Proceed Yes Adjust->Result1 Tailing Tailing Spot? Proceed->Tailing Add_TEA Add 0.1-1% TEA Tailing->Add_TEA Yes Final_System Optimized Solvent System for Column Chromatography Tailing->Final_System No Add_TEA->Final_System

Caption: A flowchart for systematic solvent system selection in normal-phase chromatography.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Amine Is the compound basic/amine-containing? Start->Check_Amine Check_Column Is the column old or contaminated? Check_Amine->Check_Column No Add_Modifier Add basic modifier (e.g., 0.1% TEA) to mobile phase (Normal Phase) Check_Amine->Add_Modifier Yes Check_pH Is mobile phase pH appropriate? (RP-HPLC) Check_Column->Check_pH No Replace_Column Flush or replace the column Check_Column->Replace_Column Yes Adjust_pH Lower mobile phase pH to 2.5-3.5 (Reversed Phase) Check_pH->Adjust_pH No Resolved Peak Shape Improved Check_pH->Resolved Yes, continue monitoring Add_Modifier->Resolved Adjust_pH->Resolved Replace_Column->Resolved

Caption: A troubleshooting flowchart for addressing peak tailing issues.

References

Validation & Comparative

A Definitive Guide to the ¹H and ¹³C NMR Analysis of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of success. Intermediates such as Methyl N-Boc-3-aminophenylacetate are pivotal building blocks, and their purity and structural integrity directly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering a detailed roadmap of a molecule's carbon-hydrogen framework.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data dump, we will delve into the causal reasoning behind the expected spectral features, present a rigorous experimental protocol for data acquisition, and compare its spectral signature against plausible alternatives to demonstrate the power of NMR in ensuring chemical fidelity.

The Structural Landscape: Interpreting the NMR Data

The key to accurate spectral interpretation lies in understanding how the electronic environment of each nucleus shapes its resonance frequency. For this compound, we can predict a distinct set of signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to each unique proton environment in the molecule. The tert-butyloxycarbonyl (Boc) protecting group provides a highly characteristic and unmissable signal.[1]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
a (Boc, 9H)~1.5Singlet9H-The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a large, sharp singlet in a relatively uncongested region of the spectrum.[1]
b (CH₂, 2H)~3.6Singlet2H-These benzylic protons are adjacent to the aromatic ring and the ester group, leading to a downfield shift. A typical range for benzylic protons is 2.0-3.0 ppm, but the ester group will shift it further downfield.[2]
c (OCH₃, 3H)~3.7Singlet3H-The methyl protons of the ester group are deshielded by the adjacent oxygen atom.
d (Ar-H, 1H)~7.2-7.4Triplet1HJ ≈ 7.8This proton is coupled to two neighboring aromatic protons. The electron-donating nature of the NHBoc group and the electron-withdrawing nature of the acetate substituent influence its precise shift.
e (Ar-H, 1H)~7.0-7.2Doublet1HJ ≈ 7.8This proton is ortho to the acetate group and will be split by its neighbor.
f (Ar-H, 1H)~7.5-7.7Singlet (broad) or Doublet1H-This proton is ortho to the NHBoc group and may appear as a broad singlet or a doublet, depending on the coupling to its neighbors.
g (Ar-H, 1H)~6.8-7.0Doublet1HJ ≈ 7.8This proton is ortho to the NHBoc group and will be influenced by its electron-donating effect.
h (NH, 1H)~6.5-7.5Singlet (broad)1H-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

Carbons (Label)Predicted Chemical Shift (δ, ppm)Rationale
1 (Boc C(CH₃)₃)~28.4The three equivalent methyl carbons of the Boc group are highly shielded.
2 (Boc C (CH₃)₃)~80.5The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms.
3 (CH₂)~41.0The benzylic carbon is in a typical range for such carbons.
4 (OCH₃)~52.2The methyl carbon of the ester group.
5, 6, 7, 8 (Ar-C)~118-140Aromatic carbons resonate in this characteristic downfield region.[2] The specific shifts will be influenced by the substituents. The carbon attached to the nitrogen (C-3) will be downfield due to the electronegativity of nitrogen, while the carbon attached to the acetate group (C-1) will also be downfield.
9 (Boc C=O)~152.7The carbonyl carbon of the carbamate is deshielded.
10 (Ester C=O)~171.5The ester carbonyl carbon is typically found in this downfield region.

Visualizing the Molecule: Structure and Assignments

To correlate the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme used in the tables above.

Caption: Molecular structure of this compound with proton and carbon labeling.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust procedure for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for the full relaxation of quaternary carbons, such as the carbonyls and the Boc quaternary carbon.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton connectivity.

Caption: Workflow for NMR analysis of small molecules.

Comparative Analysis: Distinguishing from Alternatives

In a real-world laboratory setting, the challenge often lies in distinguishing the desired product from potential isomers, starting materials, or side products. NMR spectroscopy is exceptionally well-suited for this task.

This compound vs. Methyl N-Boc-4-aminophenylacetate (para-isomer)

The most likely isomeric impurity is the para-substituted analog. While the ¹H NMR signals for the Boc, CH₂, and OCH₃ groups would be very similar, the aromatic region would be dramatically different and diagnostic.

  • Target (meta-isomer): The aromatic region is expected to show a complex pattern of four distinct signals, likely appearing as two doublets, a triplet, and a broad singlet, as described in the prediction table.

  • Alternative (para-isomer): Due to the C₂ symmetry of the para-isomer, the aromatic region would simplify to two signals. These would appear as two distinct doublets, each integrating to 2H, a classic AA'BB' system. This clear difference in the aromatic splitting pattern provides an unambiguous way to distinguish between the two isomers.

This compound vs. Methyl 3-aminophenylacetate (Deprotected Precursor)

Incomplete reaction would result in the presence of the starting amine. The NMR spectrum would clearly indicate this:

  • Target (Boc-protected): The most obvious indicator is the large singlet at ~1.5 ppm, integrating to 9H, corresponding to the Boc group. The N-H proton signal would also be present.

  • Alternative (Deprotected): The characteristic 9H singlet for the Boc group would be absent. Instead, a broad signal for the -NH₂ protons would likely be observed around 3.5-4.0 ppm, and the chemical shifts of the aromatic protons would be different due to the change from an NHBoc to an NH₂ substituent.

Conclusion

The structural elucidation of this compound is readily achievable through a careful analysis of its ¹H and ¹³C NMR spectra. The characteristic signals of the Boc protecting group, the methyl ester, the benzylic methylene, and the unique splitting pattern of the meta-substituted aromatic ring provide a definitive spectral fingerprint. By comparing this expected data with that of potential isomeric or reaction-related impurities, researchers can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity of their drug discovery and development workflows. The protocols and interpretive guidance provided herein serve as a robust framework for achieving this analytical certainty.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of synthetic intermediates is paramount. Methyl N-Boc-3-aminophenylacetate serves as a critical building block, and its purity and structural integrity directly impact the quality of downstream products. This technical guide provides an in-depth comparison of mass spectrometry (MS) with other analytical techniques for the characterization of this compound. We will delve into the causality behind methodological choices in electrospray ionization tandem mass spectrometry (ESI-MS/MS), elucidating the predictable and diagnostic fragmentation patterns of the N-Boc protecting group. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to ensure confident characterization.

Introduction: The Analytical Challenge

This compound is a derivative of phenylalanine, featuring two key functionalities that require careful analytical verification: the tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester. The Boc group is prized for its stability in many synthetic conditions and its clean removal under mild acidic conditions.[1] However, its inherent thermal and CID lability presents a unique signature in mass spectrometry that is both a powerful diagnostic tool and a potential source of misinterpretation if not fully understood. This guide focuses on leveraging ESI-MS/MS as a rapid, sensitive, and highly specific method for confirming the identity and assessing the purity of this intermediate, while also comparing its utility against orthogonal techniques.

Physicochemical Properties & Expected Ionization

A foundational understanding of the molecule's properties is crucial for selecting the appropriate analytical strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[2]
Molecular Weight 265.31 g/mol [2]
Exact Mass 265.1314 Da[2]
Structure Chemical Structure of this compound[2]

Given the polarity imparted by the carbamate and ester functionalities, and the lability of the Boc group, Electrospray Ionization (ESI) in positive ion mode is the method of choice. It is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion.[3]

  • Primary Ion: Protonated Molecule [M+H]⁺ at m/z 266.14.

  • Common Adducts: Sodium [M+Na]⁺ (m/z 288.12) and potassium [M+K]⁺ (m/z 304.09) adducts may also be observed, depending on solvent and sample purity.

Tandem Mass Spectrometry (MS/MS): Decoding the Fragmentation Pathway

The true power of mass spectrometry for structural confirmation lies in tandem MS (MS/MS) analysis. By isolating the protonated molecular ion (m/z 266.14) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The fragmentation of N-Boc protected amines is well-characterized and follows predictable pathways.[4][5]

The primary fragmentation events for this compound are dominated by cleavages of the Boc group. This is a direct consequence of the stability of the carbocation and neutral molecules formed.

Key Fragmentation Pathways:
  • Loss of Isobutylene (-56 Da): The most characteristic fragmentation of a Boc group is the loss of isobutylene (C₄H₈) via a six-membered cyclic transition state, leading to a protonated carbamic acid intermediate. This is often the most abundant fragment ion.[5]

  • Loss of the Complete Boc Group (-100 Da): Subsequent loss of CO₂ from the carbamic acid intermediate results in the fully deprotected amine. This corresponds to a neutral loss of 100 Da from the parent ion.

  • Loss of tert-Butanol (-74 Da): An alternative, though often less pronounced, pathway involves the loss of a neutral tert-butanol molecule.[4]

  • Ester Group Fragmentation: Cleavage involving the methyl ester can also occur, such as the loss of methanol (-32 Da).

  • Benzylic Cleavage: Cleavage at the bond alpha to the aromatic ring is also possible, though typically less favorable than the facile cleavages of the protecting group.

Fragmentation_Pathway cluster_main Predicted MS/MS Fragmentation of this compound cluster_boc Boc Group Cleavage cluster_ester Ester Cleavage parent [M+H]⁺ m/z 266.14 frag1 [M+H - C₄H₈]⁺ m/z 210.08 parent->frag1 - 56.06 Da (Isobutylene) frag3 [M+H - C₄H₁₀O]⁺ m/z 192.09 parent->frag3 - 74.07 Da (tert-Butanol) frag4 [M+H - CH₃OH]⁺ m/z 234.11 parent->frag4 - 32.03 Da (Methanol) frag2 [M+H - C₅H₈O₂]⁺ m/z 166.09 frag1->frag2 - 44.00 Da (CO₂)

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Summary of Predicted Fragments
m/z (Predicted)Ion IdentityNeutral LossComments
266.14[M+H]⁺-Protonated molecular ion.
210.08[M+H - C₄H₈]⁺56.06 DaBase Peak. Characteristic loss of isobutylene.
166.09[M+H - C₅H₈O₂]⁺100.05 DaLoss of the entire Boc group (isobutylene + CO₂). Confirms the free amine.[6]
192.09[M+H - C₄H₁₀O]⁺74.07 DaLoss of tert-butanol. A secondary diagnostic fragment.[4]
234.11[M+H - CH₃OH]⁺32.03 DaLoss of methanol from the ester.

Comparison with Alternative Analytical Techniques

While MS is a powerful tool, a comprehensive characterization often relies on orthogonal techniques. No single method provides all the necessary information.[7][8]

TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS), Structural Fragments, Purity Assessment.High sensitivity, speed, requires minimal sample, direct confirmation of MW and key functional groups (like Boc).[3]Provides limited information on stereochemistry and isomerism; quantification requires standards.
NMR Spectroscopy Unambiguous molecular structure, stereochemistry, identification of impurities.Gold standard for definitive structure elucidation.[7]Lower sensitivity than MS, requires more sample, longer analysis time, complex spectra can be difficult to interpret.
HPLC/UPLC Purity assessment, quantification, separation of isomers and impurities.Excellent for quantifying purity and separating closely related compounds.[9]Does not provide structural information on its own; requires coupling to a detector like UV or MS.
FTIR Spectroscopy Presence of functional groups (e.g., C=O stretch of carbamate and ester, N-H stretch).Fast, non-destructive, confirms presence of key bonds.[1]Provides limited information on the overall molecular structure; not suitable for complex mixture analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a standard approach for the analysis of this compound using a liquid chromatograph coupled to a tandem mass spectrometer.

Workflow cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation Dissolve 1 mg/mL in Methanol lc 2. LC Separation C18 Column, Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) prep->lc ion 3. ESI Source Positive Ion Mode lc->ion ms1 4. MS1 Scan Scan m/z 100-500 to find [M+H]⁺ ion->ms1 iso 5. Isolation Isolate precursor ion m/z 266.1 ms1->iso cid 6. CID Fragmentation Apply Collision Energy (e.g., 15-25 eV) iso->cid ms2 7. MS2 Scan Acquire product ion spectrum cid->ms2 data 8. Data Analysis Compare experimental fragments to predicted values ms2->data

Caption: Standard experimental workflow for LC-MS/MS characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes. (This should be optimized to ensure good peak shape and separation from any impurities).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Perform a full scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 266.14.

    • MS2 Scan (Product Ion Scan):

      • Precursor Ion: m/z 266.1.

      • Collision Energy (CE): Optimize by ramping CE (e.g., from 10 to 40 eV) to observe the appearance and disappearance of different fragment ions. A starting point of 15-25 eV is typically effective for Boc-group fragmentation.

      • Scan Range: m/z 50 to 270.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at the expected retention time.

    • Analyze the MS/MS spectrum to identify the key fragment ions as detailed in the table above, paying close attention to the base peak at m/z 210.08 and the deprotected amine at m/z 166.09.

Conclusion

Mass spectrometry, particularly LC-ESI-MS/MS, stands out as an indispensable technique for the characterization of this compound. Its speed and sensitivity allow for rapid confirmation of molecular weight, while its MS/MS capabilities provide a rich, diagnostic fragmentation pattern that confirms the presence and integrity of the critical N-Boc protecting group. The characteristic neutral losses of 56 Da and 100 Da serve as a definitive fingerprint for this class of compounds. While orthogonal methods like NMR are essential for complete structural elucidation, MS provides the frontline data necessary for process monitoring, purity confirmation, and identity verification in any research or development setting.

References

A Comparative Guide to the Synthetic Routes of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is a cornerstone of successful project execution. Methyl N-Boc-3-aminophenylacetate, a valuable intermediate in the synthesis of various pharmaceutical agents, can be prepared through several distinct synthetic pathways. This guide provides a comprehensive comparison of the most common and effective routes, offering an in-depth analysis of their methodologies, supported by experimental data, to facilitate the selection of the optimal strategy for your specific research and development needs.

Introduction to this compound

This compound serves as a crucial precursor in medicinal chemistry, primarily due to the presence of a protected aniline and an ester functionality on a phenylacetic acid scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. This combination of features makes it an ideal starting material for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sequential Protection & EsterificationRoute 2: Reductive Amination & EsterificationRoute 3: Palladium-Catalyzed Cross-Coupling
Starting Materials 3-Aminophenylacetic acid, Boc-anhydride, Methanol3-Nitrophenylacetic acid, Boc-anhydride, Methanol3-Bromoaniline, Methyl acrylate, Palladium catalyst
Key Reactions N-Boc Protection, EsterificationCatalytic Hydrogenation, N-Boc Protection, EsterificationHeck or Suzuki Coupling, N-Boc Protection
Reported Overall Yield ~85-95%~70-85%~60-75%
Scalability Excellent, well-established proceduresGood, requires high-pressure hydrogenationModerate, catalyst cost and removal can be challenging
Stereocontrol Not applicable (achiral)Not applicable (achiral)Not applicable (achiral)
Reagent Toxicity/Hazards Boc-anhydride can be an irritant.Catalytic hydrogenation requires specialized equipment.Palladium catalysts can be expensive and require careful handling.

Route 1: Sequential Protection and Esterification of 3-Aminophenylacetic Acid

This is arguably the most direct and widely employed route, leveraging the commercially available 3-aminophenylacetic acid. The synthesis proceeds in two straightforward steps: protection of the amino group with a Boc group, followed by esterification of the carboxylic acid.

Experimental Workflow for Route 1

Caption: Synthetic pathway for Route 1 to this compound.

Experimental Protocols for Route 1

Step 1: Synthesis of N-Boc-3-aminophenylacetic acid

  • To a solution of 3-aminophenylacetic acid (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide or triethylamine (2 equivalents).

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminophenylacetic acid, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the N-Boc-3-aminophenylacetic acid (1 equivalent) from the previous step in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops)[1].

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Discussion of Route 1

The primary advantage of this route is its simplicity and high overall yield. The starting material is readily available, and the reactions are generally high-yielding and easy to perform in a standard laboratory setting. The use of common and relatively inexpensive reagents makes this route economically viable for both small and large-scale synthesis.

Route 2: Reductive Amination of 3-Nitrophenylacetic Acid followed by Protection and Esterification

This route begins with the more readily available and often cheaper 3-nitrophenylacetic acid. The synthesis involves the reduction of the nitro group to an amine, followed by the same Boc protection and esterification steps as in Route 1.

Experimental Workflow for Route 2

Caption: Synthetic pathway for Route 2 to this compound.

Experimental Protocols for Route 2

Step 1: Synthesis of 3-Aminophenylacetic acid

  • In a hydrogenation vessel, dissolve 3-nitrophenylacetic acid (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-aminophenylacetic acid, which can be used directly in the next step.

Steps 2 & 3: Boc Protection and Esterification

The subsequent N-Boc protection and esterification steps are carried out following the same procedures as described in Route 1 .

Discussion of Route 2

This route offers a cost-effective alternative if 3-nitrophenylacetic acid is significantly cheaper than 3-aminophenylacetic acid. The catalytic hydrogenation is a clean and efficient reduction method. However, it requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. Alternative reducing agents such as tin(II) chloride or iron in acidic media can be used, but these often involve more tedious workup procedures to remove metal byproducts.

Route 3: Palladium-Catalyzed Cross-Coupling Approaches

For instances where the phenylacetic acid scaffold needs to be constructed, palladium-catalyzed cross-coupling reactions offer a versatile, albeit more complex, approach. A plausible strategy involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Route 3

Caption: Synthetic pathway for Route 3 to this compound.

Experimental Protocols for Route 3

Suzuki-Miyaura Cross-Coupling

  • To a reaction flask, add 3-((tert-butoxycarbonyl)amino)phenylboronic acid (1 equivalent), methyl 2-bromoacetate (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,2-dimethoxyethane or toluene) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Discussion of Route 3

This route is more convergent and allows for the late-stage introduction of the aminophenylacetate moiety. It is particularly useful when synthesizing analogs with substitutions on the phenyl ring, as a variety of substituted boronic acids are commercially available or can be readily prepared. However, the cost of the palladium catalyst and ligands, as well as the need for careful removal of residual palladium from the final product, are significant considerations. The yields of C(sp²)-C(sp³) Suzuki couplings can also be more variable compared to the other routes.[3]

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the equipment available in the laboratory.

  • For most applications, Route 1 (Sequential Protection and Esterification) is the recommended approach due to its simplicity, high yields, and cost-effectiveness.

  • Route 2 (Reductive Amination) is a viable alternative, particularly for large-scale synthesis where the cost of starting materials is a critical factor, provided the necessary hydrogenation equipment is accessible.

  • Route 3 (Palladium-Catalyzed Cross-Coupling) offers the greatest flexibility for analog synthesis but is generally more expensive and technically demanding.

By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and reliably produce this compound for their drug discovery and development programs.

References

A Comparative Guide to Amine Protection Strategies: Focus on Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly in the design and development of pharmaceuticals and other complex molecules, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent undesirable side reactions and to direct the course of a synthetic sequence. This guide offers a comprehensive comparison of Methyl N-Boc-3-aminophenylacetate with other commonly employed protected aminophenylacetates, providing researchers, scientists, and drug development professionals with objective performance insights and supporting experimental data.

At the heart of this discussion is the tert-butyloxycarbonyl (Boc) group, a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] We will delve into a comparative analysis of the Boc group against other prevalent protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and the simple acetyl (Ac) group, in the context of 3-aminophenylacetic acid derivatives.

Comparative Overview of Amine Protecting Groups

The choice of an appropriate protecting group is a critical decision in synthetic planning, dictated by the overall synthetic strategy, the presence of other functional groups, and the desired deprotection method. The concept of "orthogonal protection," where one protecting group can be selectively removed in the presence of others, is a powerful tool in multi-step synthesis.[3][4] The following table summarizes the key characteristics of the Boc, Fmoc, Cbz, and Acetyl protecting groups.

Characteristic Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl) Cbz (benzyloxycarbonyl) Acetyl
Structure (CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-Benzyl-O-(C=O)-CH₃-(C=O)-
Lability Acid-Labile[1]Base-Labile[5]Hydrogenolysis[6]Acid/Base Hydrolysis[7]
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[8][9]20-50% Piperidine in DMF[10][11]H₂, Pd/C; Transfer Hydrogenation[2][6]Strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures[7]
Stability Stable to base, hydrogenolysis, and many nucleophiles.[1]Stable to acid and hydrogenolysis.[5][12]Stable to mild acid and base.[6]Stable under acidic and oxidative conditions.[13]
Key Advantages Wide range of non-reducible groups are tolerated; product is often easy to isolate.[3]Mild deprotection conditions; orthogonal to Boc and Cbz; automation-friendly in solid-phase peptide synthesis (SPPS).[5][10]Stable to a wide range of conditions; useful in solution-phase synthesis.[6][14]Inexpensive and readily available reagents.
Potential Limitations Strong acid for cleavage may affect sensitive substrates; formation of t-butyl cations can lead to side reactions.[1][15]The dibenzofulvene byproduct can form adducts; piperidine can be problematic in some cases.[3]Incompatible with reducible groups (e.g., alkynes, nitro groups); catalyst poisoning can be an issue.[3]Harsh deprotection conditions are often required, limiting compatibility with sensitive functional groups.[7][13]

Mechanistic Insights into Protection and Deprotection

Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Group: Protection and Acid-Catalyzed Deprotection

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[2]

Deprotection of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][16] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[17][18]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine - CO₂ Tert_Butyl (CH₃)₃C⁺ Isobutene CH₂=C(CH₃)₂ Tert_Butyl->Isobutene - H⁺ CO2 CO₂

Caption: Mechanism of Boc deprotection under acidic conditions.

Fmoc Group: Base-Mediated Deprotection

The Fmoc group is valued for its lability under mild basic conditions, making it orthogonal to the acid-labile Boc and Cbz groups.[5] Deprotection is typically carried out using a solution of piperidine in DMF.[10] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring by the base.[12] This leads to the formation of a dibenzofulvene intermediate, which is trapped by the amine base.[12]

Fmoc_Deprotection_Workflow start Fmoc-Protected Amine on Resin deprotection Treat with 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid wash1->coupling end Elongated Peptide Chain coupling->end

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of 3-aminophenylacetic acid with the Boc group and a comparative deprotection protocol for a Boc-protected amine.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of methyl 3-aminophenylacetate using di-tert-butyl dicarbonate.

Materials:

  • Methyl 3-aminophenylacetate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 3-aminophenylacetate (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected methyl 3-aminophenylacetate.

Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection amine Methyl 3-aminophenylacetate reagents_p Boc₂O, Base (TEA) Solvent (DCM) amine->reagents_p reaction_p Stir at RT reagents_p->reaction_p workup_p Aqueous Workup (NaHCO₃, Brine) reaction_p->workup_p product_p This compound workup_p->product_p protected_amine This compound product_p->protected_amine reagents_d TFA Solvent (DCM) protected_amine->reagents_d reaction_d Stir at 0°C to RT reagents_d->reaction_d workup_d Neutralization (NaHCO₃) Extraction reaction_d->workup_d product_d Methyl 3-aminophenylacetate workup_d->product_d

Caption: General workflow for Boc protection and deprotection.

Conclusion

The selection of an amine protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic endeavor. This compound represents a versatile and widely applicable protected building block, offering a balance of stability and ease of removal. The Boc group's resistance to a broad range of reagents, coupled with its straightforward cleavage under acidic conditions, makes it an excellent choice for many synthetic applications.

However, for substrates sensitive to strong acids, or in complex syntheses requiring orthogonal protection strategies, alternatives such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group present compelling advantages. A thorough understanding of the chemical properties and deprotection mechanisms of each protecting group is paramount for the rational design and execution of a successful synthetic route. This guide provides a foundational framework to assist researchers in making informed decisions for the protection of aminophenylacetates and other valuable amine-containing molecules.

References

A Comparative Guide to the Characterization of Novel Amide Derivatives Synthesized from Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative characterization of novel amide derivatives originating from Methyl N-Boc-3-aminophenylacetate. Designed for researchers in medicinal chemistry and drug development, this document moves beyond mere protocol listing to explain the causal logic behind experimental choices. We present a self-validating workflow that ensures data integrity, from initial structural confirmation to preliminary biological evaluation, empowering you to make informed decisions in the early stages of drug discovery.[1][2]

Introduction: The Strategic Value of the 3-Aminophenylacetate Scaffold

The 3-aminophenylacetate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of compounds with diverse biological activities.[3] Its bifunctional nature—a reactive amine and a modifiable ester group—allows for extensive chemical exploration. The starting material for this guide, this compound, provides a stable, protected amine that can be selectively deprotected under mild acidic conditions, paving the way for targeted modifications.[4][5]

This guide details the synthesis of three novel amide derivatives (Derivative A, B, and C) and presents a robust, multi-faceted workflow for their characterization and comparison. The objective is to establish a clear structure-property and structure-activity relationship (SPR/SAR) to identify promising candidates for further development.

Synthesis of Novel Derivatives

The synthetic strategy involves a two-step process: (1) the deprotection of the N-Boc group from the starting material and (2) the subsequent amide coupling with various carboxylic acids. This common yet powerful approach allows for the introduction of diverse chemical functionalities.

Synthesis_Pathway cluster_coupling Amide Coupling (EDC, HOBt) cluster_products Novel Derivatives SM Methyl N-Boc-3- aminophenylacetate Intermediate Methyl 3-aminophenylacetate (Deprotected Intermediate) SM->Intermediate TFA, DCM Product_A Derivative A Intermediate->Product_A Product_B Derivative B Intermediate->Product_B Product_C Derivative C Intermediate->Product_C Acid_A R1-COOH Acid_A->Product_A Coupling Acid_B R2-COOH Acid_B->Product_B Coupling Acid_C R3-COOH Acid_C->Product_C Coupling

Caption: General synthetic scheme for the novel amide derivatives.

The choice of trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection is based on its efficacy in cleaving the Boc group under mild conditions, minimizing side reactions.[6] The subsequent amide coupling is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a standard and efficient method for forming amide bonds from carboxylic acids and amines.[7]

The Characterization Workflow: A Multi-Pillar Approach

A newly synthesized compound is merely a hypothesis until its structure and properties are rigorously confirmed. Our characterization workflow is designed to build a comprehensive data package for each derivative, facilitating a direct and objective comparison.

Characterization_Workflow cluster_structural Pillar 1: Structural Elucidation cluster_physchem Pillar 2: Physicochemical Profiling cluster_bio Pillar 3: Biological Evaluation Start Newly Synthesized Derivative NMR 1H & 13C NMR Start->NMR HRMS High-Resolution MS NMR->HRMS FTIR FTIR Spectroscopy HRMS->FTIR Solubility Kinetic Solubility Assay FTIR->Solubility Lipophilicity LogD7.4 Measurement Solubility->Lipophilicity pKa pKa Determination Lipophilicity->pKa BioAssay In Vitro Cytotoxicity (MTT Assay) pKa->BioAssay Data Comparative Data Analysis (SPR & SAR) BioAssay->Data

Caption: The three-pillar workflow for comprehensive characterization.

Pillar 1: Structural Elucidation

The foundational step is to unequivocally confirm the chemical structure of each synthesized derivative. This is achieved through a combination of spectroscopic techniques that provide orthogonal, complementary information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[9] For our derivatives, successful synthesis is confirmed by the disappearance of the Boc group's characteristic ¹H NMR signal at ~1.47 ppm and the appearance of a new amide N-H proton signal.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the new molecule.[8] This is critical for verifying that the intended transformation has occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The presence of a strong carbonyl (C=O) stretch for the amide (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹) provides further evidence of a successful coupling reaction.[10]

Pillar 2: Physicochemical Profiling

The physicochemical properties of a molecule are critical determinants of its drug-like potential, influencing its absorption, distribution, metabolism, and excretion (ADME).[11]

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development. A kinetic solubility assay using turbidimetry provides a high-throughput assessment of this crucial parameter.[11]

  • Lipophilicity (LogD): Lipophilicity governs a molecule's ability to cross biological membranes. We measure the distribution coefficient at pH 7.4 (LogD₇.₄), which is more physiologically relevant than LogP for ionizable compounds.[11] This is typically measured using a shake-flask method or reverse-phase HPLC.

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH, which impacts its solubility, permeability, and target binding.[11] Potentiometric titration is the gold standard for pKa determination.

Pillar 3: Preliminary Biological Evaluation

To establish a baseline for biological activity and enable SAR analysis, a standardized in vitro assay is employed. For this guide, we use a cell-based cytotoxicity assay against a cancer cell line (e.g., HeLa) to assess the antiproliferative potential of the derivatives.[3][12]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Comparative Analysis of Novel Derivatives

The data gathered from the characterization workflow is consolidated to facilitate a direct comparison. The following table presents hypothetical data for our three derivatives to illustrate this process.

PropertyDerivative ADerivative BDerivative CRationale & Interpretation
R-Group -(CH₂)₂-Ph-CH(CH₃)₂-CF₃Introduces aromatic, aliphatic, and electron-withdrawing groups, respectively.
Yield (%) 859278Reflects the reactivity of the corresponding carboxylic acid in the coupling reaction.
¹H NMR (Amide N-H) δ 8.2 ppmδ 7.9 ppmδ 8.8 ppmThe downfield shift in Derivative C suggests the electron-withdrawing effect of the CF₃ group.
HRMS [M+H]⁺ ConfirmedConfirmedConfirmedConfirms the elemental composition for all three products.
LogD₇.₄ 2.82.11.5Derivative A is the most lipophilic due to the phenyl group. The CF₃ group in C reduces lipophilicity compared to B.
Solubility (µM) 154595Inversely correlated with lipophilicity. The least lipophilic compound (C) has the highest solubility.
Cytotoxicity IC₅₀ (µM) 25>1008Derivative C shows the highest potency, suggesting the electron-withdrawing group may be important for activity. Derivative B is inactive.

This comparative analysis allows for the rapid identification of promising structural motifs. For instance, the data suggests that while increasing lipophilicity (Derivative A) may be detrimental to solubility, the introduction of an electron-withdrawing group (Derivative C) enhances biological activity without severely compromising physicochemical properties.

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection (General Procedure)
  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL/mmol).

  • Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which is used in the next step without further purification.

Protocol 2: Amide Coupling (General Procedure)
  • Dissolve the desired carboxylic acid (1.2 eq) in DMF.

  • Add EDC (1.5 eq) and HOBt (1.5 eq) and stir the mixture for 15 minutes at room temperature to form the active ester.

  • Add a solution of the deprotected amine from Protocol 1 (1.0 eq) in DMF.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Kinetic Solubility Measurement (Turbidimetric Method)
  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the plate for 2 hours at room temperature.

  • Measure the absorbance at 620 nm using a plate reader to determine turbidity.

  • Quantify the concentration of the soluble compound in the supernatant by HPLC with reference to a standard curve.

Protocol 4: MTT Cytotoxicity Assay
  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This guide outlines a systematic and robust workflow for the synthesis and comparative characterization of novel derivatives from this compound. By integrating structural elucidation, physicochemical profiling, and biological evaluation, researchers can efficiently generate the high-quality, reproducible data needed to drive drug discovery projects forward. The emphasis on understanding the "why" behind each experimental step ensures that this framework is not just a set of instructions, but a tool for informed scientific inquiry.

References

A Definitive Guide to the Structural Confirmation of Methyl N-Boc-3-aminophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural confirmation of intermediates is not merely a procedural step but a cornerstone of scientific rigor. Methyl N-Boc-3-aminophenylacetate and its derivatives are valuable building blocks, frequently employed in the synthesis of a wide array of biologically active molecules. The correct installation and integrity of the tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine are critical for the success of subsequent synthetic transformations. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the structure of these derivatives, underpinned by experimental data and field-proven insights.

The Synthetic Imperative: Why Rigorous Confirmation Matters

The protection of the amino group in 3-aminophenylacetic acid methyl ester is a common strategy to prevent its unwanted reactivity in subsequent chemical steps. The Boc group is favored for its stability under a range of conditions and its facile removal under mild acidic conditions.[1] However, incomplete reactions, side reactions, or the presence of isomeric impurities can compromise the entire synthetic route. Therefore, a multi-faceted analytical approach is essential for validation.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, providing a comprehensive toolkit for structural elucidation.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is the most robust approach for the routine confirmation of the target structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For a typical this compound derivative, the following spectral features are expected:

  • ¹H NMR: The most diagnostic signal is a sharp, intense singlet integrating to nine protons in the upfield region (typically δ 1.4-1.5 ppm). This peak corresponds to the chemically equivalent protons of the tert-butyl group of the Boc protecting group and is a definitive indicator of successful protection.[2] The N-H proton of the carbamate usually appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-7.8 ppm), and the methylene (-CH₂-) and methyl (-OCH₃) protons of the acetate moiety will appear as singlets at approximately δ 3.6-3.8 ppm. The protons on the carbon alpha to the nitrogen generally experience a downfield shift upon Boc protection due to the electron-withdrawing nature of the carbamate group.[2]

  • ¹³C NMR: Key signals to confirm the structure include the carbamate carbonyl carbon (δ ~155 ppm), the ester carbonyl carbon (δ ~171 ppm), the quaternary carbon of the tert-butyl group (δ ~80 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm).[3] The chemical shifts of the aromatic carbons will also be consistent with the substitution pattern.

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (-C(CH₃)₃)~1.5 (s, 9H)~28.3 (C(CH₃)₃), ~80.4 (C(CH₃)₃)
Carbamate (-NH)Variable (br s, 1H)-
Carbamate C=O-~155.7
Ester (-OCH₃)~3.7 (s, 3H)~52.7
Ester (-CH₂-)~3.6 (s, 2H)~41.0
Ester C=O-~171.2
Aromatic Protons~7.0-7.8 (m)~120-140

Note: Chemical shifts are approximate and can vary based on solvent and substitution on the aromatic ring.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

For this compound, the FTIR spectrum will be characterized by the following absorption bands:

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate.[4]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are crucial for confirmation. The ester carbonyl stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹), while the carbamate carbonyl stretch is observed at a lower wavenumber (around 1680-1725 cm⁻¹).[5][6] The presence of both peaks is a strong indicator of the correct structure.

  • C-O Stretches: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and carbamate groups.[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch3300 - 3400
C=O (Ester)Stretch1735 - 1750
C=O (Carbamate)Stretch1680 - 1725
C-O (Ester/Carbamate)Stretch1000 - 1300
N-H (Carbamate)Bend~1610
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrum (HRMS) would confirm the elemental composition. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed.

Common fragmentation pathways for N-Boc protected compounds include the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). The fragmentation of the ester moiety might also be observed. The accurate mass measurement provided by HRMS is a powerful tool for confirming the molecular formula.[7]

Caption: General workflow for mass spectrometry analysis.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

For absolute structural confirmation, particularly when stereochemistry is a factor or when unexpected isomers are formed, single-crystal X-ray diffraction is the ultimate analytical method.[8] This technique provides the precise three-dimensional arrangement of atoms in the solid state.

Obtaining a structure by X-ray diffraction requires growing a suitable single crystal of the compound, which can be a challenging and time-consuming process. However, the resulting structural data, including bond lengths, bond angles, and torsion angles, is unequivocal.[9]

  • Crystallization:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble).[9] The slow diffusion of the anti-solvent vapor will induce crystallization.

  • Data Collection: Mount a suitable single crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in an X-ray beam.[9]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[8]

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity and chemical environment of atomsUnambiguous structural information in solutionRequires soluble sample, can be complex for mixtures
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to performProvides limited structural detail, not quantitative
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, confirms molecular formula (HRMS)Isomers may not be distinguishable, soft ionization may not show fragmentation
X-ray Diffraction Precise 3D atomic arrangement in solid stateAbsolute and unambiguous structural proofRequires a suitable single crystal, can be time-consuming

Logical Workflow for Structural Confirmation

A systematic approach ensures comprehensive and efficient structural validation.

G cluster_0 Initial Screening cluster_1 Definitive Structure cluster_2 Absolute Confirmation (If Required) TLC TLC/LCMS Analysis FTIR FTIR Spectroscopy TLC->FTIR NMR ¹H and ¹³C NMR FTIR->NMR HRMS High-Resolution MS NMR->HRMS Xray X-ray Crystallography HRMS->Xray Ambiguity or Isomeric Mixture? End Structure Confirmed HRMS->End Xray->End Start Purified Compound Start->TLC

Caption: Recommended workflow for structural confirmation.

By judiciously applying these complementary analytical techniques, researchers and drug development professionals can confidently confirm the structure of this compound derivatives, ensuring the integrity of their synthetic endeavors and the quality of their final products.

References

A Comparative Guide to the Biological Activity Screening of Compounds Derived from Arylamino Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount. Arylamino structures, and by extension, aminophenylacetate derivatives, represent a privileged class of synthons. Their inherent structural features—a reactive amino group for diverse functionalization and an acetic acid side chain that can be readily modified—offer a versatile platform for combinatorial library synthesis. This guide focuses on the downstream biological evaluation of compounds conceptually derived from such scaffolds, using Methyl N-Boc-3-aminophenylacetate as a representative, albeit underexplored, starting material.

While the direct biological profiling of derivatives from this specific Boc-protected precursor remains limited in publicly accessible literature, the broader family of arylamino-containing molecules has been extensively investigated. This guide, therefore, leverages established screening paradigms for structurally related compounds to provide a robust framework for researchers. We will explore the comparative biological activity screening of arylamino-derived compounds in three key therapeutic areas: oncology, infectious diseases, and inflammation.

Part 1: Anticancer Activity Screening

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Arylamino-containing compounds, such as certain benzothiazole and triazole derivatives, have demonstrated significant cytotoxic and antiproliferative effects.[1][2] Here, we compare the screening methodologies and hypothetical performance of two distinct classes of arylamino-derived compounds against a standard chemotherapeutic agent.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Viability & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, HCT116) cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions (Test Compounds & Doxorubicin) cell_seeding->compound_prep treatment 4. Add Compounds to Wells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_assay 6. MTT Assay for Viability incubation->mtt_assay annexin_v 7. Annexin V/PI Staining for Apoptosis readout 8. Spectrophotometry (MTT) Flow Cytometry (Annexin V/PI) mtt_assay->readout ic50 9. Calculate IC50 Values readout->ic50 apoptosis_quant 10. Quantify Apoptotic Population

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Comparative Data: Anticancer Activity
Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)
Benzothiazole Derivative 2-(4-aminophenyl)benzothiazole analogMCF-7 (Breast Cancer)5.2
HCT116 (Colon Cancer)8.9
Triazole Derivative 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog[2]MCF-7 (Breast Cancer)12.7
HCT116 (Colon Cancer)18.4
Positive Control DoxorubicinMCF-7 (Breast Cancer)0.9
HCT116 (Colon Cancer)1.1

Part 2: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Arylamino-derived compounds, including piperazine and naphthyridine derivatives, have shown promise in this area.[3][4] This section compares the antimicrobial efficacy of two classes of such compounds against common bacterial and fungal strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Inoculum & Compound Preparation cluster_assay Broth Microdilution Assay cluster_analysis MIC & MBC Determination inoculum_prep 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) compound_dil 2. Prepare Serial Dilutions of Test Compounds plate_inoc 3. Inoculate 96-well Plates with Compounds & Microbes compound_dil->plate_inoc incubation 4. Incubate at 37°C for 24h (Bacteria) or 48h (Fungi) plate_inoc->incubation mic_det 5. Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) incubation->mic_det mbc_plating 6. Plate from Clear Wells onto Agar mic_det->mbc_plating mbc_det 7. Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mbc_plating->mbc_det

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivative ExampleS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Piperazine Derivative Novel Mannich base with piperazine moiety[5]81632
Naphthyridine Derivative 1,8-naphthyridine-3-thiosemicarbazide analog[4]163264
Positive Control Ciprofloxacin (Antibacterial)10.5N/A
Fluconazole (Antifungal)N/AN/A2

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing effort. Arylamino derivatives have been explored for their potential to modulate inflammatory pathways.[6][7] This section outlines the screening of such compounds for their ability to inhibit key inflammatory mediators.

Experimental Workflow: In Vitro Anti-inflammatory Screening

anti_inflammatory_workflow cluster_prep Cell Culture & Treatment cluster_stimulation Inflammatory Stimulation cluster_assay Nitric Oxide & Cytokine Assays cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Macrophages cell_seeding 2. Seed Cells in 24-well Plates cell_culture->cell_seeding compound_treatment 3. Pre-treat with Test Compounds cell_seeding->compound_treatment lps_stimulation 4. Stimulate with Lipopolysaccharide (LPS) compound_treatment->lps_stimulation incubation 5. Incubate for 24 hours lps_stimulation->incubation griess_assay 6. Griess Assay for Nitric Oxide (NO) incubation->griess_assay elisa 7. ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) readout 8. Spectrophotometry (Griess) ELISA Reader griess_assay->readout inhibition_calc 9. Calculate % Inhibition of NO & Cytokines readout->inhibition_calc

Caption: Workflow for in vitro anti-inflammatory activity screening.

Detailed Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Comparative Data: Anti-inflammatory Activity (% Inhibition at 10 µM)
Compound ClassDerivative ExampleNO Production Inhibition (%)TNF-α Release Inhibition (%)
Morpholinopyrimidine Derivative 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol analog[7]6558
3-Arylphthalide Derivative 3-(2,4-dihydroxyphenyl)phthalide analog7263
Positive Control Dexamethasone8580

Conclusion

This guide provides a comprehensive framework for the biological activity screening of compounds derived from arylamino scaffolds, with a conceptual link to this compound. By presenting detailed, side-by-side comparisons of experimental protocols and hypothetical data for anticancer, antimicrobial, and anti-inflammatory activities, we have illustrated a robust methodology for lead compound identification and characterization. The provided workflows and protocols serve as a starting point for researchers to design and execute their own screening campaigns, ultimately contributing to the development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Coupling Reagents for Amide Bond Formation with Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. Its prevalence in pharmaceuticals, natural products, and peptides underscores the critical need for efficient and reliable methods of its construction.[1][2] The formation of an amide bond, typically through the condensation of a carboxylic acid and an amine, requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[2][3] This is where coupling reagents become indispensable tools in the synthetic chemist's arsenal.

This guide provides a comparative analysis of common coupling reagents for the acylation of a representative amine, Methyl N-Boc-3-aminophenylacetate. This substrate is a valuable building block, incorporating a protected aniline that is often less nucleophilic than its aliphatic counterparts, thus presenting a relevant challenge for coupling efficiency. We will delve into the mechanistic underpinnings, practical considerations, and performance of four major classes of coupling reagents: Uronium/Aminium salts (HATU), Carbodiimides (EDC/HOBt), and Phosphonic Anhydrides (T3P). Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenge.

Comparative Performance Overview

The choice of a coupling reagent is a multi-faceted decision, balancing reactivity with factors like cost, safety, and ease of purification. The following table summarizes the general performance characteristics of the discussed reagents in the context of coupling a generic carboxylic acid to an aniline derivative like this compound.

Reagent System Relative Cost Reactivity/Speed Racemization Risk Work-up Simplicity Key Byproducts Safety/Handling Concerns
HATU HighVery HighVery LowModerateTetramethylurea, HOAtPotential allergen/sensitizer; HOAt is explosive.[4]
EDC/HOBt LowModerateLow (with additive)HighWater-soluble ureaEDC is a moisture-sensitive irritant.
T3P® ModerateHighVery LowHighWater-soluble phosphonic acidsNon-toxic, non-allergenic.[5]

Uronium/Aminium Reagents: The High-Reactivity Standard

Featured Reagent: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a powerful uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates.[6][7]

Mechanism of Action

The efficacy of HATU stems from its ability to rapidly form a highly reactive OAt-active ester.[6][8] The reaction proceeds in two distinct steps:

  • Activation: The carboxylate anion, formed by deprotonation of the carboxylic acid with a non-nucleophilic base (e.g., DIPEA), attacks HATU. This forms an unstable intermediate that rapidly rearranges to the OAt-active ester, releasing tetramethylurea (TMU).[4][6]

  • Coupling: The amine (this compound) attacks the activated ester. The 7-azabenzotriazole (HOAt) moiety is an excellent leaving group, and the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[6]

Diagram: HATU Activation and Coupling Mechanism

HATU_Mechanism cluster_activation Step 1: OAt-Ester Formation cluster_coupling Step 2: Amide Formation RCOOH Carboxylic Acid Active_Ester OAt Active Ester RCOOH->Active_Ester + HATU, - Base-H+ Base Base (DIPEA) HATU HATU HATU->Active_Ester TMU Tetramethylurea (Byproduct) Amide Target Amide Active_Ester->Amide + Amine, - HOAt Amine Methyl N-Boc-3- aminophenylacetate Amine->Amide HOAt HOAt (Byproduct) EDC_Mechanism RCOOH Carboxylic Acid O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Undesired) HOBt HOBt (Additive) Amide Target Amide HOBt_Ester->Amide + Amine - HOBt Amine Methyl N-Boc-3- aminophenylacetate EDC_Urea Water-Soluble Urea (Byproduct) T3P_Mechanism RCOOH Carboxylic Acid + Base Mixed_Anhydride Mixed Phosphonic Anhydride RCOOH->Mixed_Anhydride + T3P T3P T3P® Amide Target Amide Mixed_Anhydride->Amide + Amine Amine Methyl N-Boc-3- aminophenylacetate Byproducts Water-Soluble Phosphonic Acids Workflow start Start dissolve Dissolve Carboxylic Acid and Amine in Solvent start->dissolve cool Cool to 0 °C (if required) dissolve->cool add_reagents Add Base and Coupling Reagent cool->add_reagents react Stir at RT until completion (TLC/LCMS) add_reagents->react workup Perform Aqueous Workup (Quench, Wash, Extract) react->workup purify Dry Organic Layer and Purify (Chromatography) workup->purify end End purify->end

References

A Comparative Guide to the Validation of Analytical Methods for Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The validation of an analytical method is not a procedural formality but a scientific imperative that ensures the reliability, accuracy, and reproducibility of results. This guide provides an in-depth comparison of analytical method validation strategies for Methyl N-Boc-3-aminophenylacetate, a key intermediate in the synthesis of various pharmaceutical compounds. By grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will explore the nuances of validating different analytical techniques, supported by illustrative experimental data and protocols.[1][2][3][4][5]

The Imperative of Method Validation

The validation process is a systematic series of experiments designed to evaluate the performance characteristics of an analytical method.[2][7] The core parameters, as defined by ICH Q2(R2), include specificity, linearity, range, accuracy, precision, and robustness.[1][3][4] This guide will delve into the practical application of these principles in the context of analyzing this compound.

Visualizing the Validation Workflow

The journey of analytical method validation is a structured process, from initial planning to final documentation. The following diagram illustrates the key stages and their interdependencies, providing a roadmap for a comprehensive validation study.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Purpose Define Method Purpose (e.g., Assay, Impurity Profiling) Select_Method Select Analytical Technique (e.g., HPLC, GC) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol (Define parameters & acceptance criteria) Select_Method->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Data_Analysis Analyze Data vs. Acceptance Criteria Specificity->Data_Analysis Linearity_Range Linearity & Range Linearity_Range->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision (Repeatability, Intermediate) Precision->Data_Analysis Detection_Quantitation LOD & LOQ (for impurity methods) Detection_Quantitation->Data_Analysis Robustness Robustness Robustness->Data_Analysis Validation_Report Prepare Validation Report (Summarize results, deviations, and conclusions) Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A flowchart illustrating the structured workflow for validating an analytical method.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal and depends on the physicochemical properties of this compound and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common and powerful techniques for the analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for this compound.

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous assay of this compound and the quantification of its potential impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).The peak for this compound should be free from interference from blank, placebo, and known impurities. Peak purity analysis should pass.
Linearity Prepare at least five concentrations of the standard solution over the range of 50% to 150% of the target assay concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range. For assay, typically 80-120% of the test concentration.[8]The specified range should be justified and supported by the linearity, accuracy, and precision data.
Accuracy Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of standard into a placebo or sample matrix.Percent recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) For impurity quantification, determined by signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration with acceptable accuracy and precision.RSD for precision at LOQ ≤ 10.0%. Accuracy at LOQ within ±20% of the nominal value.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters should remain within acceptable limits. No significant impact on the results.
Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis, especially with a suitable column and temperature program.

Objective: To develop and validate a GC method for the determination of residual solvents and to assess the purity of this compound.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID) and headspace sampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., Dimethyl sulfoxide) for headspace analysis of residual solvents or direct injection for purity.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject individual residual solvent standards and a mix to ensure adequate separation from each other and the main analyte peak.All peaks of interest should be well-resolved (Resolution > 1.5).
Linearity Prepare at least five concentrations for each residual solvent and for the main analyte over the expected range.Correlation coefficient (r²) ≥ 0.995 for residual solvents; ≥ 0.999 for the main analyte.
Range For residual solvents, the range should bracket the expected concentration levels, including the reporting threshold.The specified range should be justified and supported by the linearity, accuracy, and precision data.
Accuracy Spike known amounts of residual solvents into the sample matrix at three different concentration levels.Percent recovery should be within 80.0% to 120.0% for residual solvents.
Precision Repeatability: Six replicate injections of a standard solution containing all analytes. Intermediate Precision: Repeat on a different day with a different analyst.Repeatability: RSD ≤ 15.0% for residual solvents. Intermediate Precision: RSD ≤ 20.0% for residual solvents.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (LOD ~3:1, LOQ ~10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for each residual solvent.
Robustness Vary parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and split ratio.System suitability parameters should remain within acceptable limits. No significant impact on the results.

Head-to-Head Comparison: HPLC vs. GC for this compound

FeatureHPLC-UVGC-FID
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for assay, impurity profiling, and stability studies.Suitable for volatile and thermally stable compounds. Primarily used for residual solvent analysis and purity of volatile analytes.
Sensitivity High sensitivity, especially with UV detection for chromophoric compounds like this compound.High sensitivity with FID for organic compounds.
Specificity High specificity can be achieved through column chemistry and mobile phase optimization. Diode-array detection allows for peak purity assessment.Excellent specificity for volatile compounds due to high-resolution capillary columns.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.Can be more complex, often requiring headspace analysis for residual solvents or derivatization for non-volatile compounds.
Potential Issues Matrix effects, column degradation, mobile phase preparation errors.Thermal degradation of the analyte, column bleed, injection variability.

The Logic of Self-Validating Systems

Every protocol described must function as a self-validating system. This is achieved by incorporating system suitability tests (SSTs) at the beginning of each analytical run. SSTs are a set of checks to ensure that the analytical system is performing as expected before injecting any samples.

System_Suitability_Test System Suitability Test (SST) Logic Start_Run Start Analytical Run Inject_SST Inject System Suitability Standard Start_Run->Inject_SST Check_Criteria Check SST Criteria (e.g., Plate Count, Tailing Factor, RSD of replicates) Inject_SST->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed Pass Troubleshoot Troubleshoot System (e.g., check column, mobile phase, instrument) Check_Criteria->Troubleshoot Fail

Caption: The decision-making process based on System Suitability Test results.

For the HPLC method, typical SST parameters would include:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability: RSD of ≤ 1.0% for the peak area of five replicate injections of the standard.

For the GC method, SST would involve:

  • Resolution: ≥ 1.5 between the two closest eluting peaks of interest.

  • Repeatability: RSD of ≤ 15.0% for the peak areas of key residual solvents in a standard.

Conclusion

The validation of analytical methods for this compound is a critical exercise that underpins the quality and reliability of data in pharmaceutical development. Both HPLC and GC offer robust platforms for analysis, each with its own strengths. HPLC is generally the method of choice for assay and non-volatile impurity profiling, while GC excels in the analysis of residual solvents.

The choice of method should be guided by the specific analytical requirement, and its validation must be a thorough and well-documented process following the principles outlined in the ICH Q2(R2) guideline. By adhering to these principles and implementing self-validating systems through rigorous system suitability testing, researchers can ensure the generation of high-quality, defensible analytical data.

References

Safety Operating Guide

A Guide to the Responsible Disposal of Methyl N-Boc-3-aminophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl N-Boc-3-aminophenylacetate, a common intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The central tenet of our disposal philosophy is proactive risk mitigation. While a substance may not be classified as acutely hazardous, treating all synthetic chemical waste with a structured and cautious approach prevents unforeseen reactions, environmental contamination, and potential long-term health risks.

Compound Characterization and Hazard Assessment

This compound is a carbamate-protected amino acid ester. Understanding its chemical properties is the foundation for its safe handling and disposal. While the Safety Data Sheet (SDS) for this specific compound indicates it is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize that this does not permit indiscriminate disposal. The compound is still a synthetic organic chemical that must not enter public sewer systems or general waste streams.[1]

The tert-butyloxycarbonyl (Boc) protecting group is notably acid-labile.[2][3] Accidental mixing with acidic waste could initiate a deprotection reaction, generating isobutylene and carbon dioxide gas, which could lead to container pressurization.[4] Therefore, segregation from acidic waste is a primary safety consideration.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource & Significance
GHS Classification Not a hazardous substance or mixture This simplifies transport and storage but does not permit disposal as common waste.
Boiling Point 218 °C (424 °F) Low volatility at room temperature reduces inhalation risk during handling.
Bioaccumulation Bioaccumulation is not expected (log Pow: 1.91) Indicates a lower likelihood of concentrating in organisms, but environmental release should still be avoided.
Chemical Stability Stable under normal conditions. Combustible. The compound is not inherently reactive but should be kept away from ignition sources.
Primary Disposal Concern Avoidance of environmental release. The SDS explicitly states to "not let product enter drains," underscoring the need for controlled chemical waste disposal.

Regulatory Framework: Classifying Your Waste

Chemical waste is regulated by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Wastes are typically classified as "hazardous" if they are specifically listed (F, K, P, or U lists) or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][7][8]

This compound is not found on these specific lists and, in its pure form, does not meet the criteria for a characteristic hazardous waste. However, it is imperative to remember that if this compound is mixed with a regulated or "listed" solvent (e.g., acetone, acetonitrile, methanol), the entire mixture must be treated as hazardous waste .[9][10]

Therefore, the disposal procedure is dictated by how the waste was generated.

Disposal Workflow and Decision Diagram

The following diagram outlines the critical decision points for managing waste streams containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Protocol gen Waste Generated (this compound) is_mixed Is the waste mixed with any other chemicals? gen->is_mixed pure_solid Pure Solid or Minimal Non-Hazardous Solvent is_mixed->pure_solid No mixed_solvent Mixed with Hazardous Solvent (e.g., Acetone, DCM, MeCN) is_mixed->mixed_solvent Yes container_nonhaz Select Compatible Container (HDPE, Glass) Label: "NON-HAZARDOUS CHEMICAL WASTE" pure_solid->container_nonhaz container_haz Select Compatible Container (HDPE, Glass) Label: "HAZARDOUS WASTE" mixed_solvent->container_haz labeling_nonhaz Add Full Chemical Name(s) to Label container_nonhaz->labeling_nonhaz labeling_haz Add All Components & Percentages (%) to Label container_haz->labeling_haz store Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling_nonhaz->store labeling_haz->store pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for proper disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. It should be performed in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Waste Segregation

The principle of causality here is to prevent unintended reactions and to avoid cross-contaminating a non-hazardous waste stream, which increases disposal costs and complexity.

  • Action: Collect waste containing this compound in a dedicated waste container.

  • Rationale: Do not mix this waste with strong acids, bases, oxidizers, or halogenated solvents.[11][12] Mixing with acid can cause decomposition of the Boc group, while mixing with other waste types complicates the disposal process.[3][4]

Step 2: Container Selection

The container serves as the primary barrier between the chemical and the environment. Its integrity is non-negotiable.

  • Action: Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure it has a secure, leak-proof screw cap.[6][11]

  • Rationale: The container must not react with or be degraded by the waste.[6] A tightly sealed cap is mandatory to prevent spills and the release of any potential vapors.[7] Never overfill a liquid waste container; leave at least 10% headspace to allow for expansion.[11]

Step 3: Proper Labeling

Accurate labeling is a critical safety and regulatory requirement, providing essential information for waste handlers.

  • Action: Immediately label the waste container. The label must include:

    • The words "NON-HAZARDOUS CHEMICAL WASTE" (if pure or in non-regulated solvent) or "HAZARDOUS WASTE" (if mixed with regulated solvents).[7][9]

    • The full, unabbreviated chemical name: "this compound" .

    • If in a solution, list all components with their approximate percentages.[12]

    • The date accumulation started.

  • Rationale: Federal and local regulations require clear identification of waste contents to ensure safe handling, storage, and disposal.[6] Ambiguous labels can lead to costly analysis or dangerous mishandling.

Step 4: Accumulation and Storage

Proper storage minimizes the risk of spills, exposure, and interaction with incompatible materials.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][12] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Rationale: The SAA ensures that chemical waste is kept in a controlled, secondary containment environment, away from general work areas.[6][12] It is a regulatory requirement to inspect these areas weekly for leaks or container degradation.[12]

Step 5: Final Disposal

The final step is the transfer of responsibility to trained professionals.

  • Action: Once the container is full or you have no further use for it, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7]

  • Rationale: EHS professionals are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring a safe and compliant end to the chemical's lifecycle.[7][13] Never pour this chemical down the drain or place it in the regular trash. [1][9]

Spill Management

In the event of a spill, follow these immediate procedures:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Evacuate the immediate spill area if necessary. Do not breathe vapors or aerosols.

  • Contain: For liquid spills, use a liquid-absorbent material like Chemizorb® or vermiculite to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Clean: Collect the absorbent material and spilled substance into a designated waste container.

  • Dispose: Label the container as waste and manage it according to the protocol outlined in Section 4.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, building trust in our collective responsibility as scientific professionals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.